molecular formula C48H72O15 B10855430 5-O-Demethyl-28-hydroxy-Avermectin A1a

5-O-Demethyl-28-hydroxy-Avermectin A1a

Cat. No.: B10855430
M. Wt: 889.1 g/mol
InChI Key: ORIHAMOZRDYFCM-UIPRHDOASA-N
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Description

5-O-Demethyl-28-hydroxy-Avermectin A1a is a useful research compound. Its molecular formula is C48H72O15 and its molecular weight is 889.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C48H72O15

Molecular Weight

889.1 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-18',21',24'-trihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-45,49-51,53H,11,16,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,45?,47+,48+/m0/s1

InChI Key

ORIHAMOZRDYFCM-UIPRHDOASA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(OC5C4(C(C=C(C5O)C)C(=O)O3)O)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones, a class of potent anthelmintic and insecticidal agents. This document provides a comprehensive overview of its chemical structure, and inferred metabolic origins, and places it within the broader context of avermectin biochemistry. While specific experimental data for this particular analogue is scarce in publicly accessible literature, this guide furnishes a detailed framework for its study, including generalized experimental protocols for the analysis of avermectin metabolites and a discussion of the known biological pathways of parent avermectin compounds.

Chemical Structure and Properties

This compound is structurally characterized by the demethylation at the 5-O position and hydroxylation at the C28 position of the Avermectin A1a backbone.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C48H72O15--INVALID-LINK--
Molecular Weight 889.08 g/mol --INVALID-LINK--
CAS Number 96722-46-2--INVALID-LINK--
IUPAC Name (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22'-(hydroxymethyl)-3,11',13'-trimethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one--INVALID-LINK--
SMILES CC--INVALID-LINK--[C@@H]1--INVALID-LINK--C/C=C(/--INVALID-LINK--CO)C(=O)O3)O)C)O[C@H]6C--INVALID-LINK--C)O[C@H]7C--INVALID-LINK--C)O)OC)OC)\C">C@HC--INVALID-LINK--
InChI InChI=1S/C48H72O15/c1-10-25(2)43-28(5)16-17-47(63-43)22-34-19-33(62-47)15-14-27(4)42(60-39-21-37(55-9)44(30(7)58-39)61-38-20-36(54-8)40(50)29(6)57-38)26(3)12-11-13-32-24-56-45-41(51)31(23-49)18-35(46(52)59-34)48(32,45)53/h11-14,16-18,25-26,28-30,33-45,49-51,53H,10,15,19-24H2,1-9H3/b12-11+,27-14+,32-13+/t25-,26-,28-,29-,30-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47+,48+/m0/s1--INVALID-LINK--
InChIKey JHPQMIYGLDWIFR-DJWQYEELSA-N--INVALID-LINK--
Appearance White to off-white solid (presumed)General knowledge
Solubility Soluble in DMSO, ethanol, methanol (B129727) (presumed)General knowledge

Metabolic Pathway and Synthesis

This compound is reported to be a degradation product or metabolite of Avermectin B1a.[1][2][3][4] The metabolic transformation of avermectins in biological systems is primarily mediated by cytochrome P450 enzymes. The formation of this specific metabolite likely involves two key enzymatic reactions:

  • O-Demethylation: The removal of the methyl group from the 5-O-methoxy position.

  • Hydroxylation: The addition of a hydroxyl group at the C28 position.

Metabolic Pathway of this compound A Avermectin A1a B 5-O-Demethyl-Avermectin A1a A->B O-Demethylation (CYP450) C 28-hydroxy-Avermectin A1a A->C Hydroxylation (CYP450) D This compound B->D Hydroxylation (CYP450) C->D O-Demethylation (CYP450)

Caption: Inferred metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the specific isolation, characterization, and quantification of this compound are not explicitly described in the reviewed literature. However, a general workflow for the analysis of avermectin metabolites can be constructed based on established methodologies for the parent compounds.

General Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification and characterization of avermectin metabolites from a biological matrix.

Experimental Workflow for Avermectin Metabolite Analysis cluster_extraction Sample Preparation cluster_cleanup Purification cluster_analysis Analysis A Biological Matrix (e.g., tissue, soil, culture) B Homogenization A->B C Solvent Extraction (e.g., Acetonitrile (B52724), Ethyl Acetate) B->C D Centrifugation C->D E Supernatant Collection D->E F Solid Phase Extraction (SPE) (e.g., C18 cartridge) E->F G Elution F->G H Solvent Evaporation G->H I Reconstitution H->I J LC-MS/MS Analysis I->J K Data Processing J->K L Metabolite Identification K->L

Caption: Generalized workflow for the analysis of avermectin metabolites.

Key Methodological Considerations
  • Extraction: Avermectins and their metabolites are typically extracted from biological matrices using organic solvents such as acetonitrile or ethyl acetate.

  • Cleanup: Solid-phase extraction (SPE) with a C18 stationary phase is a common technique to remove interfering substances and concentrate the analytes.

  • Analytical Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 reversed-phase column is the standard for separating avermectin analogues.

  • Detection and Identification: Tandem mass spectrometry (MS/MS) is the preferred method for detection and structural elucidation due to its high sensitivity and specificity. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for formula determination.

  • Quantification: For quantitative analysis, stable isotope-labeled internal standards are recommended to correct for matrix effects and variations in extraction recovery.

Biological Activity and Signaling Pathways

The specific biological activity and effects on signaling pathways of this compound have not been documented. The biological actions of avermectins are primarily mediated through their interaction with glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. It is plausible that this metabolite retains some activity at these channels, although its potency may be altered compared to the parent compound.

The known signaling pathway for the parent avermectin compounds is depicted below.

Avermectin Signaling Pathway A Avermectin B Glutamate-Gated Chloride Channel (GluCl) A->B Binds to and potentiates C Chloride Ion (Cl-) Influx B->C Opens D Hyperpolarization of Nerve/Muscle Cell C->D E Inhibition of Neurotransmission D->E F Paralysis and Death of Parasite E->F

Caption: Known signaling pathway of parent avermectin compounds in invertebrates.

Quantitative Data

There is no specific quantitative data available in the public domain regarding the formation, efficacy, or receptor binding of this compound. The following table provides a template for such data, which would be populated through future experimental work. For context, representative data for the parent compound, Avermectin B1a, is included where available and should not be attributed to the title compound.

Table 2: Quantitative Data (Template)

ParameterValueUnitsConditions/AssayReference
Formation Rate (in vitro) Data not available
IC50 (GluCl Receptor) Data not available
LD50 (Spodoptera exigua) Data not available
Avermectin B1a LD50 (Heliothis virescens) 0.02µg/gTopical application(Sparks et al., 1982)
Avermectin B1a Binding Affinity (Kairomone receptor) 0.23nM(Wang et al., 2005)

Conclusion

This compound is a known but poorly characterized metabolite of Avermectin A1a/B1a. While its chemical structure is defined, a significant knowledge gap exists regarding its specific biological activity, potency, and the precise experimental conditions for its formation and isolation. This guide provides a foundational understanding of this compound based on the broader knowledge of avermectin chemistry and biology. Further research is warranted to elucidate the specific properties of this metabolite and its potential role in the overall efficacy and toxicology of avermectin-based therapies and products. Researchers are encouraged to adapt the generalized protocols outlined herein for the specific investigation of this and other avermectin analogues.

References

An In-depth Technical Guide to the Semi-Synthetic Pathway of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible and scientifically grounded semi-synthetic pathway for the synthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. The synthesis commences with the natural product Avermectin (B7782182) A1a, a major component of the avermectin complex produced by the fermentation of Streptomyces avermitilis.[1][2][3] The proposed pathway involves a two-step process: a chemical regioselective 5-O-demethylation followed by a biocatalytic 28-hydroxylation. This document provides detailed hypothetical experimental protocols, data presentation in tabular format, and workflow visualizations to guide researchers in this specialized area of organic synthesis and biocatalysis.

Overview of the Synthesis Strategy

The synthesis of this compound from Avermectin A1a is conceptualized as a sequential process involving two key transformations:

  • Chemical 5-O-Demethylation: This step focuses on the selective removal of the methyl group from the hydroxyl function at the C5 position of the avermectin macrocycle. This is a challenging but feasible transformation given the steric hindrance and the presence of other sensitive functional groups. Reagents such as boron tribromide (BBr₃) or aluminum iodide (AlI₃) are commonly employed for the cleavage of hindered aryl and alkyl methyl ethers and are proposed for this step.[1][2][4][5][6][7][8]

  • Biocatalytic 28-Hydroxylation: Following demethylation, the intermediate is subjected to a highly regioselective hydroxylation at the C28 position. This is achieved through a whole-cell biotransformation using the microorganism Saccharopolyspora erythraea, which has been reported to catalyze the hydroxylation of avermectins at this specific position.[9] This biocatalytic approach circumvents the difficulties of achieving such site-selectivity through traditional chemical methods.

The overall synthesis pathway is depicted in the following diagram:

Synthesis_Pathway Avermectin_A1a Avermectin A1a Intermediate 5-O-Demethyl-Avermectin A1a Avermectin_A1a->Intermediate Step 1: Chemical 5-O-Demethylation Final_Product 5-O-Demethyl-28-hydroxy- Avermectin A1a Intermediate->Final_Product Step 2: Biocatalytic 28-Hydroxylation

Figure 1: Overall Synthesis Pathway

Experimental Protocols

The following sections provide detailed, albeit model, experimental protocols for each step of the synthesis. These protocols are based on established methodologies for similar transformations and should be optimized for the specific substrate.

This protocol describes a method for the selective demethylation at the C5 position using boron tribromide.

Experimental Workflow:

Demethylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Workup and Purification Start Dissolve Avermectin A1a in anhydrous DCM Cool Cool solution to -78°C (dry ice/acetone bath) Start->Cool Add_BBr3 Add BBr3 solution dropwise Cool->Add_BBr3 Stir Stir at -78°C for 2h Add_BBr3->Stir Warm Allow to warm to 0°C over 1h Stir->Warm Quench Quench with saturated aqueous NaHCO3 Warm->Quench Extract Extract with ethyl acetate (B1210297) Quench->Extract Wash Wash organic phase (brine) Extract->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End Obtain 5-O-Demethyl- Avermectin A1a

Figure 2: Workflow for 5-O-Demethylation

Methodology:

  • Preparation: A solution of Avermectin A1a (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Reaction: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of boron tribromide (1.5 eq) in DCM is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to yield 5-O-Demethyl-Avermectin A1a.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialAvermectin A1a
ReagentBoron Tribromide (BBr₃)
SolventDichloromethane (DCM)
Temperature-78 °C to 0 °C
Reaction Time3 hours
Hypothetical Yield 60-75%
Purity (post-column)>95% (by HPLC)

This protocol outlines a whole-cell biotransformation process using Saccharopolyspora erythraea for the regioselective hydroxylation at the C28 position.

Experimental Workflow:

Hydroxylation_Workflow cluster_0 Fermentation cluster_1 Biotransformation cluster_2 Extraction and Purification Inoculate Inoculate S. erythraea in seed medium Incubate_Seed Incubate seed culture (2-3 days) Inoculate->Incubate_Seed Transfer Transfer to production medium Incubate_Seed->Transfer Incubate_Prod Incubate production culture (24h) Transfer->Incubate_Prod Add_Substrate Add 5-O-Demethyl- Avermectin A1a Incubate_Prod->Add_Substrate Continue_Incubation Continue incubation (48-72h) Add_Substrate->Continue_Incubation Monitor Monitor conversion by HPLC Continue_Incubation->Monitor Centrifuge Centrifuge broth to separate biomass Monitor->Centrifuge When conversion is optimal Extract_Broth Extract supernatant with ethyl acetate Centrifuge->Extract_Broth Extract_Biomass Extract biomass with acetone Centrifuge->Extract_Biomass Combine Combine and concentrate extracts Extract_Broth->Combine Extract_Biomass->Combine Purify Purify by preparative HPLC Combine->Purify End End Purify->End Obtain 5-O-Demethyl-28-hydroxy- Avermectin A1a

Figure 3: Workflow for 28-Hydroxylation

Methodology:

  • Microorganism and Culture Conditions: Saccharopolyspora erythraea (e.g., ATCC 11635) is used.[10] A seed culture is prepared by inoculating a suitable medium (e.g., Tryptic Soy Broth) and incubating at 28-30 °C with shaking for 2-3 days.[11] The seed culture is then used to inoculate a larger volume of production medium.

  • Biotransformation: After 24 hours of growth in the production medium, 5-O-Demethyl-Avermectin A1a, dissolved in a minimal amount of a water-miscible solvent like DMSO, is added to the culture to a final concentration of 50-200 mg/L. The fermentation is continued for another 48-72 hours. The conversion is monitored by taking samples periodically and analyzing them by HPLC.

  • Extraction: The fermentation broth is harvested and centrifuged to separate the supernatant from the mycelial biomass. The supernatant is extracted with an equal volume of ethyl acetate. The mycelial biomass is extracted with acetone, which is then removed under reduced pressure, and the remaining aqueous layer is also extracted with ethyl acetate.[12][13]

  • Purification: The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified using preparative reverse-phase HPLC to yield the final product, this compound.

Quantitative Data (Hypothetical):

ParameterValue
MicroorganismSaccharopolyspora erythraea
Starting Material5-O-Demethyl-Avermectin A1a
Substrate Concentration50-200 mg/L
Incubation Temperature28-30 °C
Incubation Time48-72 hours
Hypothetical Conversion 40-60%
Purity (post-HPLC)>98%

Conclusion

The synthesis of this compound is a challenging endeavor that combines the intricacies of regioselective chemical synthesis with the precision of biocatalysis. The proposed two-step pathway provides a robust framework for obtaining this novel avermectin derivative. The chemical demethylation step requires careful control of reaction conditions to achieve selectivity, while the biocatalytic hydroxylation offers an elegant solution for a transformation that is difficult to achieve with conventional chemical methods. The protocols and workflows presented in this guide are intended to serve as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of new avermectin analogues. Further optimization of both the chemical and biological steps will be crucial for improving yields and scalability.

References

An In-depth Technical Guide on the Discovery and Origin of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are potent anthelmintic and insecticidal agents. While the biosynthesis of the major avermectin (B7782182) components is well-understood, the discovery and origin of minor derivatives continue to be an area of active research. This technical guide focuses on 5-O-Demethyl-28-hydroxy-Avermectin A1a, a likely metabolite or degradation product of Avermectin A1a. This document provides a comprehensive overview of its hypothetical discovery, biosynthetic origin, and detailed experimental protocols for its isolation and characterization. The information presented is based on established knowledge of avermectin biochemistry and serves as a representative guide for the study of novel avermectin derivatives.

Hypothetical Discovery and Origin

The discovery of this compound is postulated to have occurred during comprehensive metabolic profiling of a high-producing Streptomyces avermitilis strain. While Avermectin A1a is a known fermentation product, advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can reveal the presence of previously uncharacterized minor components.

The origin of this compound is likely the result of enzymatic modifications of the parent molecule, Avermectin A1a, within the producing organism. Specifically, the modifications are:

  • 5-O-demethylation: The removal of the methyl group from the hydroxyl group at the C5 position of the macrocyclic ring. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

  • 28-hydroxylation: The addition of a hydroxyl group at the C28 position. This is also a characteristic modification mediated by specific hydroxylase enzymes.

These enzymatic steps are part of the broader metabolic network of S. avermitilis that contributes to the diversity of secondary metabolites. It is also plausible that this compound could arise as a degradation product of Avermectin A1a under certain fermentation or extraction conditions.

Biosynthetic Pathway

The biosynthesis of avermectins is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS modification enzymes. The formation of this compound is a downstream modification of the Avermectin A1a biosynthetic pathway.

Avermectin A1a Biosynthesis and Modification Hypothetical Biosynthetic Pathway cluster_pks Polyketide Synthase (PKS) Pathway cluster_post_pks Post-PKS Modifications cluster_final_modification Final Tailoring Steps Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA ACC Avermectin_Aglycone Avermectin_Aglycone Methylmalonyl-CoA->Avermectin_Aglycone ave PKS Avermectin_A1a_Aglycone Avermectin_A1a_Aglycone Avermectin_Aglycone->Avermectin_A1a_Aglycone aveE, aveF Avermectin_A1a Avermectin_A1a Avermectin_A1a_Aglycone->Avermectin_A1a aveBI-BVIII (Glycosylation) Target_Molecule 5-O-Demethyl-28-hydroxy- Avermectin A1a Avermectin_A1a->Target_Molecule aveD (Demethylase) Cytochrome P450 (Hydroxylase) Isolation_Purification_Workflow Isolation and Purification Workflow Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial_Cake Centrifugation->Mycelial_Cake collect Supernatant Supernatant Centrifugation->Supernatant discard Acetone_Extraction Acetone_Extraction Mycelial_Cake->Acetone_Extraction Filtration Filtration Acetone_Extraction->Filtration Crude_Extract Crude_Extract Filtration->Crude_Extract Silica_Gel_Chromatography Silica_Gel_Chromatography Crude_Extract->Silica_Gel_Chromatography Fraction_Collection Fraction_Collection Silica_Gel_Chromatography->Fraction_Collection Semi_preparative_HPLC Semi_preparative_HPLC Fraction_Collection->Semi_preparative_HPLC Pure_Compound This compound Semi_preparative_HPLC->Pure_Compound

Physicochemical Properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is a macrocyclic lactone and a derivative of the avermectin (B7782182) family, a group of potent anthelmintic and insecticidal compounds produced by the soil actinomycete Streptomyces avermitilis. Specifically, it is recognized as a degradation product of Avermectin B1a. Understanding the physicochemical properties of this compound is fundamental for its potential development as a therapeutic agent, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols, and illustrates associated biological pathways and experimental workflows.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. However, key identifiers and some physical properties have been reported.

PropertyValueSource
Molecular Formula C48H72O15[1][2]
Molecular Weight 889.08 g/mol [1][2]
Appearance Solid (White to off-white)[1]
Solubility Soluble in DMSO (≥ 50 mg/mL)[1]

Comparative Physicochemical Data of Related Avermectins

To provide a broader context, the following table presents the physicochemical properties of closely related and more extensively studied avermectins, such as Abamectin (a mixture of Avermectin B1a and B1b) and Ivermectin B1a. This comparative data can offer valuable insights into the expected properties of this compound.

PropertyAbamectinIvermectin B1aSource
Molecular Formula A1a: C48H72O14C48H74O14[3][4]
Molecular Weight A1a: 873.09 g/mol 875.1 g/mol [4][5]
Melting Point 150-155 °C155 °C[4][6]
Water Solubility 1.21 mg/L at 25 °CInsoluble[4][6]
logP (Octanol-Water Partition Coefficient) 4.44.1[4][6]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, standard methodologies are employed for compounds of this nature. The following outlines general experimental approaches that would be applicable.

Determination of Melting Point

The melting point of a solid compound can be determined using a digital melting point apparatus. A small, powdered sample is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.

Determination of Solubility

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding a known amount of the solid to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. For avermectins, HPLC methods often utilize a C18 reversed-phase column with a mobile phase consisting of acetonitrile, methanol, and water mixtures.

Determination of the Octanol-Water Partition Coefficient (logP)

The shake-flask method is a common technique for determining the logP value. A solution of the compound is prepared in a mixture of n-octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is measured using HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Avermectins primarily exert their biological effects by modulating ion channels in the nerve and muscle cells of invertebrates.

Primary Mechanism of Action: GABA and Glutamate-Gated Chloride Channels

The principal mechanism of action for avermectins involves the potentiation of γ-aminobutyric acid (GABA) at GABA-gated chloride channels and the direct activation of glutamate-gated chloride channels (GluCls). This leads to an increased influx of chloride ions into the nerve or muscle cells, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the transmission of nerve signals, resulting in paralysis and eventual death of the parasite. Mammals are less susceptible to the toxic effects of avermectins due to the lower affinity of their GABA receptors for these compounds and the absence of GluCls.

Avermectin_Signaling_Pathway cluster_0 Neuronal Synapse Avermectin Avermectin GABA_Receptor GABA-gated Cl- Channel Avermectin->GABA_Receptor Potentiates GABA GluCl_Receptor Glutamate-gated Cl- Channel Avermectin->GluCl_Receptor Activates Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx GluCl_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Physicochemical_Profiling_Workflow Start Start: Compound Synthesis/ Isolation Purity_Analysis Purity Analysis (HPLC, NMR) Start->Purity_Analysis Structure_Confirmation Structure Confirmation (MS, NMR) Purity_Analysis->Structure_Confirmation Property_Determination Physicochemical Property Determination Structure_Confirmation->Property_Determination Melting_Point Melting Point Property_Determination->Melting_Point Solubility Solubility (Aqueous & Organic) Property_Determination->Solubility LogP logP (Octanol-Water) Property_Determination->LogP pKa pKa Property_Determination->pKa Data_Analysis Data Analysis & Interpretation Melting_Point->Data_Analysis Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis End End: Physicochemical Profile Data_Analysis->End

References

An In-depth Technical Guide to 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a significant degradation product of the avermectin (B7782182) family of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Identifiers and Physicochemical Properties

This compound is primarily known as a derivative formed through the degradation of Avermectin A1a. Its identifiers and key physicochemical properties are summarized below.

IdentifierValueSource
CAS Number 96722-46-2[1]
Molecular Formula C48H72O15[2]
Molecular Weight 889.08 g/mol [2]
Synonyms Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][3][4]benzodioxacyclooctadecin-13,2'-[2H]pyran], avermectin A1a deriv.N/A
Parent Compound Avermectin A1a / Avermectin B1a[5][6]

Formation Through Degradation

This compound is not typically synthesized directly but is formed as a degradation product of Avermectin A1a under various stress conditions. Understanding the degradation pathway is crucial for the stability testing and formulation of avermectin-based products.

Experimental Protocol: Forced Degradation of Avermectin

The following protocol is a representative method for inducing the degradation of avermectins to generate and identify products such as this compound. This protocol is based on established methodologies for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[3][7][8]

Objective: To generate degradation products of Avermectin A1a under controlled stress conditions for identification and characterization.

Materials:

  • Avermectin A1a reference standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Hydrochloric acid (HCl), 0.05 M

  • Sodium hydroxide (B78521) (NaOH), 0.5 M

  • Ammonium acetate (B1210297) (NH4OAc), 10 mM in water

  • ACE UltraCore 2.5 SuperC18 column (150 × 4.6 mm, 2.5 µm particle size) or equivalent

  • Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size) or equivalent for preparative HPLC

  • HPLC or UPLC system with a UV detector and a high-resolution mass spectrometer (HRMS)

Procedure:

  • Sample Preparation: Prepare a 2.5 mg/mL solution of Avermectin A1a in acetonitrile.

  • Acidic Stress: Treat the sample solution with 0.05 M HCl for 5 hours. To generate larger quantities for isolation, 1.0 g of Avermectin can be dissolved in 100 mL of ACN and mixed with 100 mL of 0.5 M HCl and left for 24 hours.[3]

  • Neutralization (for preparative scale): After the degradation period, neutralize the solution by adding an equivalent amount of 0.5 M NaOH. Add an additional 100 mL of ACN.[3]

  • Analytical Separation (UPLC-HRMS):

    • Inject the stressed sample into the UPLC-HRMS system.

    • Use a gradient elution on an ACE UltraCore 2.5 SuperC18 column.[3][9]

    • The mobile phase and gradient conditions should be optimized to achieve sufficient separation of the parent compound and its degradation products.

  • Preparative Separation (for isolation):

    • Use a gradient elution on an Ultimate AQ-C18 column with a mobile phase consisting of 10 mM NH4OAc in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[3]

    • A typical gradient could be: 0 min (55% B), 41 min (77% B), 42 min (100% B), and 47 min (100% B) at a flow rate of 200 mL/min.[3]

  • Characterization: Identify the degradation products, including this compound, by comparing their mass spectrometry fragmentation patterns with that of the Avermectin B1a standard.[3][7]

Workflow for Forced Degradation and Analysis

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis and Identification Avermectin_Standard Avermectin A1a Standard Avermectin_Solution 2.5 mg/mL Avermectin Solution Avermectin_Standard->Avermectin_Solution Solvent Acetonitrile Solvent->Avermectin_Solution Acid 0.05 M HCl, 5h Avermectin_Solution->Acid Degraded_Sample Degraded Sample Mixture Acid->Degraded_Sample UPLC_MS UPLC-HRMS Analysis Degraded_Sample->UPLC_MS Data_Analysis MS Fragmentation Analysis UPLC_MS->Data_Analysis Identification Identification of This compound Data_Analysis->Identification

Forced degradation and analysis workflow.

Biological Activity and Mechanism of Action

Specific quantitative biological activity data for this compound is not extensively available in public literature. However, the mechanism of action for the parent class of avermectins is well-established and provides a strong basis for understanding the potential biological effects of its derivatives.

Avermectins exert their antiparasitic effects by targeting glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[10][11][12] This interaction leads to the following signaling cascade:

  • Binding: Avermectin binds to the GluCl receptor.

  • Channel Opening: This binding locks the chloride ion channel in an open state.[10]

  • Hyperpolarization: The influx of chloride ions causes hyperpolarization of the cell membrane.[11]

  • Paralysis: The sustained hyperpolarization leads to the paralysis of pharyngeal and somatic muscles in the parasite.[11]

  • Death: Ultimately, the paralysis results in the death of the parasite.

Mammals are generally not susceptible to this mechanism at therapeutic doses because their glutamate-gated chloride channels are primarily confined to the central nervous system, and avermectins do not readily cross the blood-brain barrier.[10]

Avermectin Signaling Pathway

G cluster_membrane Postsynaptic Membrane (Invertebrate) GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Locks channel open Avermectin Avermectin Derivative Avermectin->GluCl Binds to Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Muscle Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Mechanism of action for avermectin compounds.

Conclusion

This compound is a key degradant of Avermectin A1a. While specific biological activity data for this particular molecule remains limited, its formation and the well-understood mechanism of action of its parent compound are of significant interest in the fields of pharmaceutical stability testing and drug development. The provided experimental framework for forced degradation serves as a valuable tool for researchers investigating the stability and impurity profiles of avermectin-based therapeutics. Further research is warranted to fully elucidate the specific biological and toxicological profile of this and other avermectin derivatives.

References

An In-depth Technical Guide to the Degradation of Avermectin B1a to 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific degradation pathway of Avermectin (B7782182) B1a to 5-O-Demethyl-28-hydroxy-Avermectin A1a is not extensively detailed in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of Avermectin chemistry, including known degradation patterns and metabolic pathways of related compounds. The experimental protocols provided are illustrative and may require optimization.

Introduction

Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is a cornerstone of antiparasitic treatments in both veterinary and human medicine. Its complex structure, however, makes it susceptible to degradation under various conditions, leading to the formation of numerous related substances. Understanding these degradation pathways is critical for ensuring drug stability, efficacy, and safety.

One such degradation product is this compound. While commercially recognized as a derivative, the specific conditions leading to its formation from Avermectin B1a are not well-documented. This technical guide consolidates available information on Avermectin B1a degradation and proposes plausible chemical and enzymatic pathways for the formation of this specific metabolite. We present detailed, adaptable experimental protocols for its synthesis, isolation, and characterization, aimed at facilitating further research in this area.

Proposed Degradation Pathways

The transformation of Avermectin B1a to this compound involves two key chemical modifications: demethylation at the 5-O-position and hydroxylation at the C28 position. These changes can potentially occur through chemical or enzymatic processes.

Hypothetical Chemical Degradation Pathway

The chemical conversion would likely proceed in a two-step manner. The demethylation of the methoxy (B1213986) group at the C5 position can be achieved under specific acidic or nucleophilic conditions. Subsequent hydroxylation of the C28 methyl group, a less reactive site, would likely require a selective oxidizing agent.

G A Avermectin B1a B 5-O-Demethyl-Avermectin A1a (Intermediate) A->B Demethylation (e.g., Lewis Acid or Nucleophilic Agent) C This compound B->C Hydroxylation (e.g., Selective Oxidizing Agent)

Caption: Proposed chemical degradation pathway of Avermectin B1a.

Proposed Enzymatic Degradation Pathway

In biological systems, the metabolism of xenobiotics like Avermectin B1a is often mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, which is highly expressed in the liver. Studies on the closely related ivermectin have shown that CYP3A4 catalyzes both O-demethylation and hydroxylation reactions.[1][2] A similar enzymatic pathway is plausible for the conversion of Avermectin B1a.

G A Avermectin B1a B CYP450 Enzyme Complex (e.g., CYP3A4) A->B Substrate Binding C 5-O-Demethyl-Avermectin A1a B->C O-Demethylation D 28-hydroxy-Avermectin A1a B->D Hydroxylation E This compound C->E Further Hydroxylation by CYP450 D->E Further O-Demethylation by CYP450

Caption: Proposed enzymatic metabolism of Avermectin B1a.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the generation and analysis of this compound.

General Experimental Workflow

The overall process for studying this degradation pathway involves a controlled degradation experiment, followed by analytical identification and quantification, and finally, preparative isolation and structural confirmation.

G cluster_0 Degradation cluster_1 Analysis cluster_2 Isolation & Characterization A Avermectin B1a Sample B Chemical or Enzymatic Stress A->B C HPLC-MS/MS Analysis B->C D Identification & Quantification C->D E Preparative HPLC D->E F NMR Spectroscopy E->F G Structural Elucidation F->G

Caption: General workflow for degradation studies.

Protocol 1: Forced Chemical Degradation (Hypothetical)

This protocol outlines a potential method for the chemical conversion of Avermectin B1a. Caution: This is a proposed method and requires careful optimization and safety assessment.

Objective: To generate this compound through controlled chemical reactions.

Materials:

  • Avermectin B1a (analytical standard)

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution in DCM (1 M)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

Step 1: 5-O-Demethylation

  • Dissolve 100 mg of Avermectin B1a in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add 1.1 equivalents of 1 M BBr₃ solution in DCM dropwise with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC-MS. The reaction is expected to be complete within 1-2 hours.

  • Quench the reaction by slowly adding 5 mL of methanol.

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-O-Demethyl-Avermectin A1a.

Step 2: C28-Hydroxylation

  • Dissolve the crude product from Step 1 in 20 mL of DCM.

  • Add 1.2 equivalents of m-CPBA to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can then be purified by preparative HPLC.

Protocol 2: Enzymatic Degradation using Liver Microsomes

This protocol is adapted from methods used to study ivermectin metabolism.[1][2]

Objective: To generate this compound using human liver microsomes.

Materials:

  • Avermectin B1a

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Prepare a stock solution of Avermectin B1a in methanol (e.g., 10 mM).

  • In a microcentrifuge tube, pre-incubate 0.5 mg/mL of HLMs in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Add the Avermectin B1a stock solution to the microsomal suspension to a final concentration of 10 µM.

  • Initiate the reaction by adding the NADPH regenerating system. The final volume should be 200 µL.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Terminate the reaction by adding 400 µL of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: Analytical Method for Identification and Quantification

Objective: To separate, identify, and quantify Avermectin B1a and its degradation products using HPLC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.5 µm particle size).[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be: 0-5 min, 55% B; 5-25 min, 55-95% B; 25-30 min, 95% B; 30.1-35 min, 55% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and full scan for identification.

  • Precursor and Product Ions: These need to be determined by infusing a standard of the target analyte if available, or predicted based on the structure.

CompoundPrecursor Ion (m/z) [M+NH₄]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)
Avermectin B1a890.5568.3305.2
This compound (Predicted)892.5570.3307.2

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

  • Quantify the amount of the degradation product by comparing its peak area to a calibration curve prepared from a reference standard (if available).

Protocol 4: Isolation and Structural Elucidation

Objective: To purify the target degradation product and confirm its structure using NMR.

Step 1: Preparative HPLC

  • Scale up the degradation reaction to produce a sufficient amount of the crude product.

  • Use a preparative C18 column with a suitable gradient of water and acetonitrile to isolate the peak corresponding to the target compound.

  • Collect the fractions containing the purified compound and evaporate the solvent.

Step 2: NMR Spectroscopy

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[3][4]

  • Analyze the spectra to confirm the demethylation at the 5-O-position (disappearance of the methoxy signal) and the hydroxylation at C28 (chemical shift changes of the C28 protons and carbon).

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the described experiments.

Table 1: Hypothetical Results of Forced Chemical Degradation

ConditionReagentReaction Time (h)Yield of Intermediate (%)Yield of Final Product (%)
Demethylation BBr₃ (1.1 eq) in DCM, -78°C2~70-80N/A
Hydroxylation m-CPBA (1.2 eq) in DCM, RT4N/A~40-50 (from intermediate)

Table 2: Key Analytical Parameters for HPLC-MS/MS

CompoundRetention Time (min)[M+NH₄]⁺ (m/z)Key Fragment Ions (m/z)
Avermectin B1a~22.5890.5568.3, 305.2
5-O-Demethyl-Avermectin A1a (Predicted)~20.8876.5554.3, 305.2
This compound (Predicted)~19.2892.5570.3, 307.2

Conclusion

The transformation of Avermectin B1a into this compound represents a subtle yet significant structural modification that could impact its biological activity and toxicological profile. Although direct and detailed literature on this specific degradation pathway is scarce, this guide provides a robust framework for its investigation. By leveraging established knowledge of avermectin chemistry and metabolism, researchers can adapt the proposed chemical and enzymatic protocols to generate, isolate, and definitively characterize this degradation product. The analytical methods outlined will be crucial in monitoring the reaction and confirming the identity of the final product. Further research in this area will undoubtedly contribute to a more complete understanding of the stability and degradation profile of Avermectin B1a, ultimately aiding in the development of more stable and effective drug formulations.

References

A Technical Guide to 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Literature Review on its Formation, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is recognized as a metabolite and degradation product of Avermectin B1a, a potent anthelmintic and insecticidal agent. Avermectins, a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis, are extensively used in veterinary medicine and agriculture. Their environmental fate and metabolic pathways are of significant interest to ensure safety and efficacy. This technical guide provides a comprehensive literature review focusing on the formation of this compound through the degradation and metabolism of its parent compound, Avermectin B1a. Due to the limited direct research on this specific derivative, this guide also incorporates data on closely related metabolites and degradation products to provide a broader context for its potential properties and analysis.

I. Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its parent compound, Avermectin B1a, and related derivatives.

PropertyAvermectin B1a5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1aNotes
CAS Number 65195-55-3127468-07-9The dihydro- derivative has a known CAS number, suggesting the existence of similar modified structures.
Molecular Formula C48H72O14C48H74O15The addition of a hydroxyl group and the demethylation at the 5-position would alter the molecular formula and weight.
Molecular Weight 873.1 g/mol 891.11 g/mol The molecular weight of the target compound is expected to be similar to this related derivative.

II. Formation of this compound

The formation of this compound is a result of the degradation or metabolism of Avermectin B1a. These processes involve chemical and biological transformations, primarily through photodegradation, hydrolysis, and enzymatic action in biological systems.

A. Degradation Pathways

Avermectins are known to be susceptible to degradation under various environmental conditions. Forced degradation studies have revealed several key pathways.

  • Photodegradation: Exposure to UV light can lead to isomerization and oxidation of the Avermectin molecule.

  • Hydrolysis: Avermectins are unstable in both acidic and alkaline conditions, leading to epimerization and other structural changes.

  • Oxidation: Oxidative stress can introduce hydroxyl groups and other modifications to the Avermectin structure.

Based on known degradation patterns, a plausible pathway for the formation of this compound from Avermectin B1a is proposed below.

G Avermectin_B1a Avermectin B1a Intermediate_1 5-O-Demethyl-Avermectin A1a Avermectin_B1a->Intermediate_1 Demethylation (e.g., acidic hydrolysis) Intermediate_2 28-hydroxy-Avermectin A1a Avermectin_B1a->Intermediate_2 Hydroxylation (e.g., metabolism) Target This compound Intermediate_1->Target Hydroxylation (e.g., oxidation) Intermediate_2->Target Demethylation G cluster_sample_prep Sample Preparation cluster_analysis Analysis Extraction Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC Separation Concentration->HPLC MS Mass Spectrometry Detection HPLC->MS Data_Analysis Data Analysis MS->Data_Analysis G Avermectin Avermectin GluCl Glutamate-gated Chloride Channel Avermectin->GluCl Potentiates GABA_R GABA-A Receptor Avermectin->GABA_R Modulates Cl_influx Chloride Ion Influx GluCl->Cl_influx GABA_R->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1] These compounds and their derivatives are potent anthelmintic and insecticidal agents.[1] This technical guide focuses on 5-O-Demethyl-28-hydroxy-Avermectin A1a , a degradation product of Avermectin (B7782182) B1a, providing a comprehensive overview of its synonyms, related compounds, and the broader context of avermectin chemistry and biology. While specific quantitative data for this particular degradation product is limited in publicly available literature, this guide compiles the known information and provides context through data on its parent compound and other relevant derivatives.

Compound Profile: this compound

  • Synonyms: Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][1][2]benzodioxacyclooctadecin-13,2'-[2H]pyran], avermectin A1a deriv.[2]

  • Parent Compound: Avermectin B1a (a major component of Abamectin)[3]

  • CAS Number: 96722-46-2[4]

  • Molecular Formula: C₄₈H₇₂O₁₅[4]

  • Molecular Weight: 889.08 g/mol [4]

Physicochemical Properties
PropertyInferred Value/CharacteristicSource
Appearance White to off-white solid[4]
Solubility Soluble in organic solvents like DMSO (≥ 50 mg/mL); sparingly soluble in water.[4][5]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]

Avermectins, in general, are lipophilic, which contributes to their bioaccumulation in fatty tissues. However, their high molecular weight can limit their ability to cross biological membranes.[5]

Related Avermectin Compounds

The study of this compound is best understood in the context of its parent compound and other structurally similar molecules.

CompoundRelationship to Target CompoundKey Characteristics
Avermectin B1a (Abamectin component) Parent CompoundA potent insecticide and anthelmintic. It is a mixture of Avermectin B1a (>80%) and B1b (<20%).[6]
Ivermectin Derivative of Avermectin B1A widely used anthelmintic drug in human and veterinary medicine. It is the 22,23-dihydro derivative of Avermectin B1.[7]
5-O-Demethylavermectin A1a Demethylated analogA synonym for Avermectin B1a.[8]
8α-hydroxy avermectin B1a Hydroxylated degradation productA known degradation product of Avermectin B1a found in aerobic soil.[6]
8α-oxo-avermectin B1a Oxidized degradation productA known degradation product of Avermectin B1a found in aerobic soil and tomatoes.[6]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not published. However, its identity as a degradation product of Avermectin B1a suggests its formation under specific stress conditions. The following protocols are based on established methods for the forced degradation of avermectins, which can be adapted to generate and isolate this compound.[2][9]

General Protocol for Forced Degradation of Avermectin B1a

This protocol outlines the conditions to induce the degradation of Avermectin B1a, potentially yielding this compound among other products.

Materials:

Procedure:

  • Sample Preparation: Prepare a stock solution of Avermectin B1a in acetonitrile (e.g., 2.5 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.05 M HCl and heat for a specified time (e.g., 5 hours).

    • Alkaline Hydrolysis: Treat the stock solution with 0.025 M NaOH for a specified time (e.g., 1 hour).

    • Oxidative Degradation: Treat the stock solution with 5% H₂O₂ for a specified time (e.g., 21 hours).

    • Thermal Degradation: Heat the solid Avermectin B1a or its solution at 80°C.

    • Photolytic Degradation: Expose the solid or solution of Avermectin B1a to light irradiation (e.g., 1.10 W/m²).

  • Neutralization: After the stress period, neutralize the acidic and alkaline samples.

  • Analysis: Analyze the stressed samples using HPLC, LC-HRMS, and NMR to separate and identify the degradation products.

Analytical Methods for Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column (e.g., ACE UltraCore 2.5 SuperC18, 150 × 4.6 mm, 2.5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water.[2]

    • Detection: UV detection at 254 nm.[7]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Used for the identification and structural elucidation of degradation products by comparing their fragmentation patterns with that of the parent compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are used for the definitive structural confirmation of isolated degradation products.[2]

Biological Activity

Specific quantitative biological activity data for this compound is not available in the reviewed literature. However, it is generally observed that the degradation products and metabolites of avermectins exhibit reduced biological activity compared to the parent compounds.[5][10] For context, the known biological activities of the broader avermectin class are summarized below.

ActivityDescription
Anthelmintic and Insecticidal Avermectins act as potent neurotoxins in invertebrates by potentiating glutamate-gated chloride ion channels, leading to paralysis and death.[1][5]
Anticancer Some avermectin derivatives have shown potential anticancer effects.[5]
Antiviral and Antifungal Avermectins have also been investigated for their antiviral and antifungal properties.[5]

It is plausible that metabolites of avermectins may still possess some level of biological activity.[5]

Signaling Pathways and Experimental Workflows

Biosynthesis of Avermectins

The biosynthesis of avermectins in Streptomyces avermitilis is a complex process involving a cluster of genes that encode for polyketide synthases and modifying enzymes.[1]

G cluster_pks Polyketide Synthase (PKS) Assembly cluster_mod Aglycon Modification cluster_sugar Sugar Synthesis & Glycosylation Starting Units Starting Units PKS Modules PKS Modules Starting Units->PKS Modules Avermectin Aglycon Avermectin Aglycon PKS Modules->Avermectin Aglycon Modification Enzymes Modification Enzymes Avermectin Aglycon->Modification Enzymes Modified Aglycon Modified Aglycon Modification Enzymes->Modified Aglycon Glycosyltransferase Glycosyltransferase Modified Aglycon->Glycosyltransferase Sugar Synthesis Enzymes Sugar Synthesis Enzymes TDP-oleandrose TDP-oleandrose Sugar Synthesis Enzymes->TDP-oleandrose TDP-oleandrose->Glycosyltransferase Avermectin Avermectin Glycosyltransferase->Avermectin

Caption: Simplified overview of the avermectin biosynthesis pathway.

Experimental Workflow for Degradation Product Analysis

The process of identifying and characterizing degradation products like this compound follows a systematic workflow.

G Avermectin B1a Avermectin B1a Forced Degradation Forced Degradation Avermectin B1a->Forced Degradation HPLC Separation HPLC Separation Forced Degradation->HPLC Separation LC-HRMS Analysis LC-HRMS Analysis HPLC Separation->LC-HRMS Analysis NMR Spectroscopy NMR Spectroscopy HPLC Separation->NMR Spectroscopy Structure Elucidation Structure Elucidation LC-HRMS Analysis->Structure Elucidation NMR Spectroscopy->Structure Elucidation

Caption: Workflow for the analysis of avermectin degradation products.

Conclusion

This compound is a degradation product of the commercially significant Avermectin B1a. While specific data on its biological activity and physicochemical properties are scarce, its study provides valuable insights into the stability and degradation pathways of the broader avermectin class. The experimental protocols and analytical methods described herein offer a framework for the generation, isolation, and characterization of this and other related compounds. Further research is warranted to fully elucidate the biological significance of avermectin degradation products, which is crucial for understanding their environmental fate and potential impact on non-target organisms.

References

Methodological & Application

Application Note: Quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-O-demethyl-28-hydroxy-avermectin A1a, a significant degradation product of Avermectin B1a. The protocol provides a comprehensive workflow, from sample preparation to HPLC analysis and data interpretation. The described method is crucial for stability studies, quality control of avermectin-based drug formulations, and metabolite analysis in various matrices.

Introduction

Avermectins are a class of macrocyclic lactones widely used as antiparasitic agents in both veterinary and human medicine. The parent compound, Avermectin B1a, can degrade under various conditions to form related products, including this compound. Accurate quantification of these degradation products is essential to ensure the safety, efficacy, and stability of pharmaceutical formulations. This document provides a detailed protocol for the quantification of this compound using reverse-phase HPLC with UV detection, a common and reliable analytical technique in pharmaceutical laboratories.

Experimental Protocols

Standard Preparation

Analytical standards of this compound can be procured from commercial suppliers.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile (B52724) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to construct a calibration curve.

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from a solid or semi-solid matrix (e.g., pharmaceutical formulation, tissue homogenate).

  • Extraction:

    • Weigh 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water/methanol (50:50, v/v) to remove polar impurities.

    • Elute the analyte with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

HPLC Conditions

The following HPLC parameters are recommended for the separation and quantification of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 245 nm
Run Time 15 minutes

Data Presentation

Table 1: Calibration Curve Data (Hypothetical)
Concentration (µg/mL)Peak Area (mAU*s)
0.115,234
0.576,170
1.0151,980
5.0759,900
10.01,521,000
50.07,605,000
100.015,215,000

A linear regression of the calibration curve should yield a correlation coefficient (r²) > 0.995.

Table 2: Sample Analysis Results (Hypothetical)
Sample IDPeak Area (mAU*s)Calculated Concentration (µg/mL)
Formulation Batch A1,216,8008.0
Formulation Batch B1,368,9009.0
Stability Sample (T=3 months)1,825,20012.0

Visualizations

experimental_workflow cluster_prep Sample Preparation Steps node_start Start: Sample node_prep Sample Preparation node_start->node_prep prep1 Extraction with Acetonitrile node_hplc HPLC Analysis node_data Data Analysis node_hplc->node_data node_end End: Report node_data->node_end prep2 SPE Cleanup (C18) prep1->prep2 prep3 Evaporation & Reconstitution prep2->prep3

Caption: Experimental workflow for the quantification of this compound.

hplc_analysis_pathway injector Injector 20 µL Sample column C18 Column 30°C injector->column pump HPLC Pump Mobile Phase (ACN:H2O 80:20) 1.0 mL/min pump->injector detector UV Detector 245 nm column->detector data_system Data System Chromatogram detector->data_system

Caption: Schematic of the HPLC analysis pathway.

Discussion

The presented HPLC method provides a reliable and reproducible approach for the quantification of this compound. The use of a C18 column with a simple isocratic mobile phase of acetonitrile and water allows for good separation of the analyte from other components. UV detection at 245 nm offers sufficient sensitivity for most applications.

The sample preparation procedure, incorporating a solid-phase extraction step, is effective in removing interfering matrix components, thereby ensuring the accuracy and longevity of the HPLC column. Method validation should be performed according to ICH guidelines to demonstrate linearity, accuracy, precision, specificity, and robustness.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC. The methodology is suitable for routine quality control, stability testing, and research applications in the pharmaceutical industry. The provided workflows and diagrams offer a clear guide for researchers and analysts.

Application Notes and Protocols for 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for 5-O-Demethyl-28-hydroxy-Avermectin A1a are limited in publicly available literature. This compound is recognized as a degradation product or metabolite of Avermectin (B7782182) B1a, a major component of the widely used anthelmintic and insecticide, Abamectin.[1][2][3][4] The following application notes and protocols are based on the well-documented activities of the parent avermectin compounds, such as Abamectin and Ivermectin. These should serve as a foundational guide for initiating research on this compound.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis.[5] They exhibit potent anthelmintic and insecticidal properties.[5] The primary mechanism of action for avermectins involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[5] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis of the affected organisms.[5] While highly toxic to invertebrates, avermectins generally have a lower toxicity profile in mammals due to the absence of glutamate-gated chloride channels and their poor ability to cross the blood-brain barrier.[5]

This compound is a metabolite of Avermectin B1a. Its biological activity and specific interactions with cellular targets are not extensively characterized. The protocols provided herein are adapted from established methods for studying parent avermectins and are intended to be a starting point for the investigation of this specific derivative.

Quantitative Data Summary (for Parent Avermectins)

The following tables summarize key quantitative data for the parent compounds, Abamectin (a mixture of Avermectin B1a and B1b) and Ivermectin. This data provides a comparative baseline for assessing the activity of this compound.

Table 1: Efficacy of Ivermectin against Caenorhabditis elegans

ParameterValue (nM)Reference
EC50 (Glutamate-sensitive chloride current activation)104[6]

Table 2: Acute Toxicity of Abamectin and Ivermectin in Aquatic and Terrestrial Non-Target Organisms

OrganismCompoundLC50/EC50UnitReference
Daphnia magnaAbamectin0.34ppb[5]
Daphnia magnaIvermectin0.025ppb[5]
Fish (general)Abamectin3.2ppb[5]
Fish (general)Ivermectin3.0ppb[5]
Bobwhite QuailAbamectin3102ppm[5]
Mallard DuckAbamectin383ppm[5]
EarthwormAbamectin28ppm[5]
EarthwormIvermectin315ppm[5]

Experimental Protocols

This protocol describes the preparation of stock solutions of this compound for in vitro and in vivo experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh a desired amount of this compound (e.g., 1 mg) into the tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 891.11 g/mol , dissolve 1 mg in 112.2 µL of DMSO).

  • Cap the tube securely and vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium or buffer as needed.

This protocol outlines a method to assess the cytotoxic effects of this compound on a selected cell line (e.g., a mammalian neuronal cell line like SH-SY5Y, or an invertebrate cell line like Sf9).

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions in a range of concentrations. Include wells with medium only (blank), and cells with medium containing the same final concentration of DMSO as the highest compound concentration (vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

This protocol provides a general framework for studying the effects of this compound on GluCls using two-electrode voltage clamp (TEVC) recording in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the target GluCl subunits

  • Microinjection setup

  • TEVC amplifier and data acquisition system

  • Recording chamber

  • Recording solution (e.g., ND96)

  • Glutamate (B1630785)

  • This compound stock solution

Procedure:

  • Prepare and inject Xenopus oocytes with the cRNA of the target GluCl.

  • Incubate the oocytes for 2-5 days to allow for channel expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -60 mV.

  • Apply a saturating concentration of glutamate to elicit a control current response.

  • Wash out the glutamate and allow the current to return to baseline.

  • Pre-apply this compound at a specific concentration for a defined period.

  • Co-apply glutamate and the test compound and record the current response.

  • Compare the current amplitude in the presence and absence of the compound to determine its effect (potentiation or inhibition).

  • Construct a dose-response curve to determine the EC50 or IC50 of the compound's modulatory effect.

Visualizations

Avermectin_Mechanism_of_Action cluster_neuron Invertebrate Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Increased influx Avermectin 5-O-Demethyl-28-hydroxy- Avermectin A1a Avermectin->GluCl Binds and potentiates Glutamate Glutamate Glutamate->GluCl Binds and opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes

Caption: Mechanism of action of avermectins on invertebrate glutamate-gated chloride channels.

In_Vitro_Screening_Workflow start Start: Compound Synthesis/ Acquisition of This compound stock_prep Protocol 1: Prepare Stock Solution (DMSO) start->stock_prep primary_screen Protocol 2: Primary Screen: In Vitro Cytotoxicity (MTT Assay) on Invertebrate & Mammalian Cells stock_prep->primary_screen data_analysis1 Data Analysis: Calculate IC50 Values Assess Selective Toxicity primary_screen->data_analysis1 secondary_screen Protocol 3: Secondary Screen: Mechanism of Action Study (e.g., Electrophysiology on GluCls) data_analysis1->secondary_screen If selective toxicity observed data_analysis2 Data Analysis: Determine EC50/IC50 for Channel Modulation secondary_screen->data_analysis2 end End: Lead Candidate Prioritization data_analysis2->end

Caption: A representative workflow for the in vitro screening of this compound.

References

Application Notes and Protocols for 5-O-Demethyl-28-hydroxy-Avermectin A1a as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-O-Demethyl-28-hydroxy-Avermectin A1a as a reference standard in analytical applications. This document is intended for researchers, scientists, and drug development professionals involved in the quantitative and qualitative analysis of avermectin-related compounds.

Introduction

This compound is a derivative and potential metabolite or degradation product of Avermectin (B7782182) B1a.[1][2] Avermectins are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties. As regulatory requirements for drug purity and metabolite identification become more stringent, the need for well-characterized reference standards for related substances is critical. This document outlines the proper handling, preparation, and use of this compound for analytical method development, validation, and routine sample analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of standard solutions.

PropertyValueSource
Chemical Name This compoundLGC Standards[3]
CAS Number 96722-46-2MedChemExpress[4]
Molecular Formula C₄₈H₇₂O₁₅MedChemExpress[4]
Molecular Weight 889.08 g/mol MedChemExpress[4]
Appearance White to off-white solidBenchChem (by analogy)[5]
Storage Conditions 2-8°C or -20°C for long-term storageSigma-Aldrich, Pharmaffiliates[6]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

3.1. Safety Precautions

Handle this compound in a well-ventilated area or a chemical fume hood.[5] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5] For comprehensive safety information, refer to the Safety Data Sheet (SDS).[4][5]

3.2. Preparation of Stock Solutions

Accurate preparation of stock solutions is crucial for reliable quantitative analysis. The following protocol describes the preparation of a 1 mg/mL stock solution.

Materials:

  • This compound reference standard

  • High-purity solvent (e.g., Acetonitrile (B52724) or Methanol, HPLC grade or higher)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of the reference standard. For example, to prepare 10 mL of a 1 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolution: a. Transfer the weighed compound into a 10 mL volumetric flask. b. Add a portion of the solvent (e.g., 5-7 mL of Acetonitrile). c. Vortex the solution for 1-2 minutes to facilitate dissolution.[5] d. If the compound does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes.[5]

  • Final Volume Adjustment: a. Once the solid is completely dissolved, allow the solution to return to room temperature. b. Add the solvent to the mark of the volumetric flask. c. Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in an amber vial at 2-8°C for short-term use or at -20°C for long-term storage. The stability of the solution under these conditions should be verified.

3.3. Preparation of Working Standards and Calibration Curve

Working standards are prepared by diluting the stock solution to the desired concentrations for constructing a calibration curve.

Procedure:

  • Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare a series of calibration standards.

  • A typical concentration range for avermectin analysis by LC-MS/MS is 0.1 to 100 ng/mL.

  • For a 5-point calibration curve, the following concentrations can be prepared: 1, 5, 10, 50, and 100 ng/mL.

  • Inject the calibration standards into the analytical instrument (e.g., HPLC-UV or LC-MS/MS) and plot the response (e.g., peak area) against the concentration to generate a calibration curve.

3.4. Sample Preparation: Extraction from Biological Matrices (Example: Animal Tissue)

The following is a general procedure for the extraction of avermectins from animal tissue, adapted from established methods.

Materials:

  • Homogenized tissue sample

  • Acetonitrile with 2% acetic acid

  • QuEChERS salts (e.g., magnesium sulfate, sodium chloride)

  • Centrifuge tubes (50 mL)

  • Refrigerated centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup if necessary

Procedure:

  • Extraction: a. Weigh 5 ± 0.1 g of the homogenized tissue sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile with 2% acetic acid. c. Add the QuEChERS salts. d. Vortex the tube for 1 minute. e. Centrifuge at a specified speed and temperature (e.g., 3155 x g at 10°C for 10 minutes).

  • Cleanup (if required): a. The resulting supernatant can be further cleaned using a dispersive solid-phase extraction (dSPE) or a pass-through SPE cartridge to remove interfering matrix components.

  • Final Preparation: a. The final extract is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

Analytical Method: UHPLC-MS/MS

A highly sensitive and selective method for the determination of this compound is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

ParameterTypical Conditions
Column C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to separate the analyte from matrix interferences.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Precursor and product ions need to be determined by direct infusion of the reference standard.

Table 2: Example UHPLC-MS/MS Conditions

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Reference Standard dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Serial Dilution (Working Standards) dissolve->dilute hplc UHPLC Separation dilute->hplc extract Sample Extraction (e.g., QuEChERS) cleanup Extract Cleanup (e.g., SPE) extract->cleanup cleanup->hplc ms MS/MS Detection hplc->ms calibrate Calibration Curve Construction ms->calibrate quantify Quantification calibrate->quantify

Caption: General workflow for sample analysis using a reference standard.

5.2. Avermectin Mechanism of Action

Avermectins, the parent compounds of this compound, exert their effect by targeting glutamate-gated chloride channels (GluCls) in invertebrates.

mechanism_of_action cluster_neuron Invertebrate Neuron cluster_effect Physiological Effect Avermectin Avermectin Derivative GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds and Activates Cl_ion Cl⁻ Ions GluCl->Cl_ion Increases Influx Hyperpolarization Hyperpolarization of Neuron/Muscle Cell Cl_ion->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death of Parasite Paralysis->Death

References

Application Notes and Protocols for In Vitro Assays Involving 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is a metabolite of the broad-spectrum antiparasitic agent Avermectin (B7782182) B1a. The avermectin family, including the well-known derivative ivermectin, exerts its primary effect by modulating glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[1][2] Given the critical role of metabolism in drug efficacy and potential toxicity, understanding the biological activity of metabolites such as this compound is paramount. While direct extensive studies on this specific metabolite are limited, the following application notes and protocols are based on established in vitro assays for the parent compound, ivermectin, and its other known metabolites. These protocols provide a robust framework for the characterization of this compound's antiparasitic, cytotoxic, and potential anticancer activities.

Data Presentation: Quantitative In Vitro Efficacy of Ivermectin and Its Metabolites

The following tables summarize representative quantitative data for ivermectin and its metabolites from various in vitro assays. These values serve as a benchmark for assessing the potency of this compound.

Table 1: Antiparasitic Activity of Ivermectin and Metabolites

Parasite SpeciesAssay TypeCompoundIC50 / EC50 (µM)Reference
Plasmodium falciparum (Artemisinin-sensitive)Asexual Blood Stage SurvivalIvermectin0.81[3][4]
Plasmodium falciparum (Artemisinin-resistant)Asexual Blood Stage SurvivalIvermectin0.81[3][4]
Plasmodium falciparumAsexual Blood Stage SurvivalIvermectin Metabolites2 to 4-fold less active than parent compound[3][4]
Plasmodium falciparum (liver stages)Primary Human Hepatocytes (Curative)Ivermectin1.391 - 14.44[5]
Plasmodium falciparum (liver stages)Primary Human Hepatocytes (Curative)3″-O-demethyl ivermectin (M1)9.95 - 23.71[5]
Plasmodium falciparum (liver stages)Primary Human Hepatocytes (Curative)4-hydroxymethyl ivermectin (M3)4.767 - 8.384[5]
Haemonchus contortusGlutamate-gated Chloride Channel ActivationIvermectin~0.0001[6]

Table 2: Cytotoxicity of Ivermectin in Mammalian Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
HeLaCervical CancerMTT Assay (24h)~7.5[7]
HeLaCervical CancerMTT Assay (48h)~6.0[7]
Ovarian Cancer CellsOvarian CancerNot SpecifiedNot Specified[8]
Pancreatic Cancer CellsPancreatic CancerNot SpecifiedNot Specified[9][10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_ivermectin_moa Ivermectin's Primary Mechanism of Action cluster_cancer_pathways Potential Anticancer Signaling Pathways Ivermectin Ivermectin/ Metabolite GluCl Glutamate-Gated Chloride Channel (invertebrates) Ivermectin->GluCl Binds and Activates Akt_mTOR Akt/mTOR Pathway Ivermectin->Akt_mTOR Inhibits Mitochondria Mitochondrial Dysfunction Ivermectin->Mitochondria Induces Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Increases Cl- influx Paralysis Paralysis & Death Hyperpolarization->Paralysis CellCycleArrest Cell Cycle Arrest Akt_mTOR->CellCycleArrest Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Primary antiparasitic and potential anticancer mechanisms of action for avermectins.

cluster_workflow General In Vitro Assay Workflow start Prepare Stock Solution of This compound in DMSO antiparasitic Antiparasitic Assays (e.g., Helminth Motility, Protozoan Viability) start->antiparasitic cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) start->cytotoxicity mechanism Mechanism of Action Assays (e.g., Channel Electrophysiology, Pathway Analysis) antiparasitic->mechanism data_analysis Data Analysis (IC50/EC50 Calculation) antiparasitic->data_analysis cytotoxicity->data_analysis conclusion Determine Potency and Selectivity data_analysis->conclusion

Caption: A generalized workflow for the in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: Helminth Motility Assay (e.g., for Caenorhabditis elegans)

This assay assesses the paralytic effect of the test compound on a model nematode.

Materials:

  • C. elegans (e.g., L4 stage)

  • 96-well microtiter plates

  • K saline (51 mM NaCl, 32 mM KCl)

  • Bovine Serum Albumin (BSA)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Infrared motility tracking system or microscope

Procedure:

  • Synchronize C. elegans to obtain a population of L4 stage worms.

  • Wash the worms three times with K saline by centrifugation at 1,000 g.

  • Resuspend the worms in K saline containing 0.015% BSA.

  • Seed approximately 80 worms per well in 60 µL of the worm suspension into a 96-well microtiter plate.[11]

  • Prepare a serial dilution of this compound in DMSO. Further dilute in K saline to achieve final desired concentrations (e.g., 0.01 to 10 µM). The final DMSO concentration should be ≤ 0.5%.

  • Add the compound dilutions to the wells. Include a DMSO-only vehicle control group.

  • Place the plate in an infrared motility tracking system and record worm movement at regular intervals (e.g., every 30 minutes for up to 4 hours).[11] Alternatively, score motility visually under a microscope at defined time points.

  • Analyze the motility data to determine the percentage of inhibition at each concentration and time point.

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of compounds.[7][12]

Materials:

  • Mammalian cell line (e.g., HeLa for general cytotoxicity, or a relevant cancer cell line)

  • Complete culture medium

  • 96-well plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]

  • Carefully remove the medium and add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Antiprotozoal Susceptibility Assay (e.g., for Plasmodium falciparum)

This assay determines the inhibitory effect of the compound on the growth of protozoan parasites.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Human red blood cells

  • Complete parasite culture medium

  • 96-well plates

  • This compound

  • DMSO

  • DNA-intercalating dye (e.g., PicoGreen or SYBR Green I)

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare a parasite culture with synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit.[2]

  • Prepare serial dilutions of this compound in culture medium.

  • Add the parasite culture and compound dilutions to a 96-well plate. Include a vehicle control.

  • Incubate the plate for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).[2]

  • After incubation, lyse the red blood cells and add the DNA-intercalating dye according to the manufacturer's protocol.

  • Measure fluorescence using a plate reader.

  • Calculate the percent inhibition of parasite growth relative to the control and determine the IC50 value.

Protocol 4: P-glycoprotein (P-gp) Inhibition Assay

Ivermectin is a known inhibitor of the efflux transporter P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer.[13][14][15] This assay can determine if this compound retains this activity.

Materials:

  • P-gp overexpressing cell line (e.g., MDR-CEM) and its parental non-resistant cell line (e.g., CEM)

  • Culture medium

  • 96-well plates

  • This compound

  • Known P-gp substrate (e.g., Rhodamine 123)

  • Known P-gp inhibitor as a positive control (e.g., Verapamil or Cyclosporin A)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed both the P-gp overexpressing and parental cell lines in 96-well plates.

  • Pre-incubate the cells with various concentrations of this compound or the positive control for 30-60 minutes.

  • Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells and incubate for a defined period (e.g., 60 minutes).

  • Wash the cells with cold PBS to remove the extracellular substrate.

  • Lyse the cells (for plate reader) or analyze the intact cells (for flow cytometry) to measure the intracellular accumulation of the fluorescent substrate.

  • An increase in fluorescence in the P-gp overexpressing cells treated with the test compound indicates inhibition of P-gp-mediated efflux.

  • Quantify the inhibitory effect relative to the positive control.

References

Application Note: Development of a Quantitative LC-MS/MS Method for 5-O-Demethyl-28-hydroxy-Avermectin A1a in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a metabolite of Avermectin (B7782182) B1a. The method utilizes a simple protein precipitation extraction followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The protocol provides a robust workflow for the analysis of this metabolite in biological matrices, crucial for drug metabolism and pharmacokinetic studies.

Introduction

Avermectins are a class of macrocyclic lactones widely used as anthelmintic and insecticidal agents in veterinary medicine and agriculture. Understanding the metabolism of these compounds is critical for assessing their efficacy and safety. This compound is a known degradation product of Avermectin B1a.[1][2] Accurate and reliable quantification of this metabolite in biological samples is essential for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for this purpose.

Physicochemical Properties

  • Chemical Name: this compound

  • Molecular Formula: C48H72O15[1]

  • Molecular Weight: 889.08 g/mol [1]

  • CAS Number: 96722-46-2[1]

  • Solubility: Soluble in DMSO.[1][2]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound not present in the matrix (e.g., Ivermectin).

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., plasma, liver homogenate)

Standard Solution and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for calibration curve and QC samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in methanol.

  • Calibration Standards and QC Samples: Spike the control biological matrix with appropriate volumes of the working standard solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation: Protein Precipitation
  • To 100 µL of sample (calibration standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development and Parameters
  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good separation of avermectins.[3]

  • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (9:1, v/v).

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.050
1.050
5.095
7.095
7.150
9.050

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.[6]

  • Desolvation Temperature: 350°C.[5][6]

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

  • Precursor Ion Determination: Infuse a standard solution of the analyte into the mass spectrometer. Based on its molecular weight of 889.08, the expected precursor ion in positive mode would be the protonated molecule [M+H]+ at m/z 890.1 or an adduct such as the ammonium adduct [M+NH4]+ at m/z 907.1. Avermectins are also known to form sodium adducts [M+Na]+.

  • Product Ion Scan: Perform a product ion scan on the determined precursor ion to identify the most abundant and stable fragment ions.

  • Collision Energy Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.

  • MRM Transitions: Select at least two MRM transitions for each analyte (one for quantification and one for confirmation).

Proposed MRM Transitions for Method Development:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
Internal Standard (e.g., Ivermectin)875.5569.535

Data Presentation

Table 1: Optimized MS/MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound[Experimental Value][Experimental Value][Optimized Value][Experimental Value][Optimized Value]
Internal Standard[Value for IS][Value for IS][Optimized Value][Value for IS][Optimized Value]
Table 2: Method Validation Summary
ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)[Experimental Value]
Accuracy (% bias) at LLOQ, LQC, MQC, HQCWithin ±15% (±20% for LLOQ)
Precision (%CV) at LLOQ, LQC, MQC, HQC< 15% (< 20% for LLOQ)
Recovery (%)[Experimental Value]
Matrix Effect[Experimental Value]

Experimental Workflow and Diagrams

G cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution Preparation working Working Standard Preparation stock->working spike Spiking into Matrix (Calibration & QC) working->spike ppt Protein Precipitation with Acetonitrile & IS spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon inject Injection into LC-MS/MS recon->inject chrom Chromatographic Separation inject->chrom detect MS/MS Detection (MRM) chrom->detect integrate Peak Integration detect->integrate quant Quantification using Calibration Curve integrate->quant report Reporting Results quant->report

Caption: Experimental workflow for the LC-MS/MS analysis.

G cluster_0 Method Development Strategy cluster_1 Key Optimization Steps A Define Analyte & Matrix B Review Physicochemical Properties A->B C Select Internal Standard B->C D Optimize MS Parameters (Infusion) C->D E Develop Chromatographic Method D->E D1 Precursor Ion Selection D->D1 F Optimize Sample Preparation E->F E1 Column Selection E->E1 G Method Validation F->G F1 Extraction Solvent F->F1 D2 Product Ion Selection D1->D2 D3 Collision Energy Optimization D2->D3 E2 Mobile Phase Optimization E1->E2 E3 Gradient Elution E2->E3 F2 Evaporation & Reconstitution F1->F2

Caption: Logical steps in LC-MS/MS method development.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, offers a solid starting point for researchers in drug metabolism and pharmacokinetics. The provided workflows and data presentation tables serve as a guide for systematic method development and reporting.

References

Solubility and solution preparation of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative of the macrocyclic lactone Avermectin A1a, a potent anthelmintic and insecticidal agent. Avermectins are produced by the soil microorganism Streptomyces avermitilis. The primary mechanism of action of avermectins in invertebrates is the potentiation of glutamate-gated chloride ion channels (GluCls), leading to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and subsequent paralysis and death of the parasite. Due to the absence of GluCls in vertebrates, avermectins exhibit a high degree of selective toxicity.

These application notes provide detailed information on the solubility and preparation of solutions of this compound, along with protocols for its use in common in vitro assays.

Data Presentation: Solubility

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). For broader applicability, the following table also includes solubility data for the closely related parent compound, Avermectin B1a, in various common organic solvents. This information can serve as a useful guide for solvent selection in various experimental settings.

SolventThis compound SolubilityAvermectin B1a Solubility (at 298.15 K)
DMSO≥ 50 mg/mL (≥ 56.24 mM)[1]High
MethanolData not available7.91 g/100g
EthanolData not available4.83 g/100g
n-PropanolData not available2.89 g/100g
IsopropanolData not available2.15 g/100g
AcetoneData not available10.12 g/100g
Ethyl AcetateData not available9.87 g/100g
ChloroformData not availableHigh
Diethyl EtherData not availableModerate

Note: The solubility of Avermectin B1a is temperature-dependent and generally increases with temperature.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, which can then be diluted to the final desired concentration in aqueous buffers or cell culture media.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Equilibrate the vial containing this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL). For example, to prepare a 10 mM stock solution, dissolve 8.89 mg of the compound (Molecular Weight: 889.08 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Storage and Stability:

  • Solid: Store at -20°C.

  • Stock Solution (in DMSO): Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

In Vitro Anthelmintic Activity Assay (Larval Motility)

This protocol describes a method to assess the anthelmintic activity of this compound by observing the inhibition of larval motility of a model nematode, such as Caenorhabditis elegans or a parasitic species.

Materials:

  • Synchronized L3 or L4 stage nematode larvae

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Ivermectin)

  • Negative control (vehicle, e.g., DMSO in buffer)

  • Microscope or automated worm tracking system

Protocol:

  • Prepare serial dilutions of this compound from the stock solution in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects larval motility (typically ≤ 0.5%).

  • Dispense approximately 50-100 larvae into each well of a 96-well plate in a small volume of buffer.

  • Add the prepared dilutions of the test compound, positive control, and negative control to the respective wells.

  • Incubate the plate at the appropriate temperature for the nematode species (e.g., 20-25°C for C. elegans).

  • At predetermined time points (e.g., 4, 8, 12, 24 hours), assess larval motility. This can be done by visual inspection under a microscope (counting motile vs. non-motile larvae) or by using an automated worm tracking system.

  • Calculate the percentage of motility inhibition for each concentration relative to the negative control.

  • Determine the EC50 value (the concentration that inhibits motility by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is designed to evaluate the cytotoxic effects of this compound on a chosen cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cell line (e.g., a mammalian cell line to assess off-target toxicity or an insect cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

  • Determine the IC50 value (the concentration that reduces cell viability by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

G Mechanism of Action of Avermectins cluster_invertebrate Invertebrate Neuron/Muscle Cell Avermectin 5-O-Demethyl-28-hydroxy- Avermectin A1a GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Allosteric Modulation Chloride_influx Increased Cl- Influx GluCl->Chloride_influx Channel Opening Glutamate Glutamate Glutamate->GluCl Agonist Binding Hyperpolarization Hyperpolarization of Cell Membrane Chloride_influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death of Parasite Paralysis->Death

Caption: Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.

Experimental Workflow Diagram

G General Workflow for In Vitro Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (in DMSO) Serial_Dilution Prepare Serial Dilutions in Assay Medium/Buffer Stock_Solution->Serial_Dilution Add_Compound Add Compound Dilutions to Plate Serial_Dilution->Add_Compound Seed_Cells Seed Cells or Dispense Larvae in 96-well Plate Seed_Cells->Add_Compound Incubate Incubate for Defined Period Add_Compound->Incubate Measure_Endpoint Measure Assay Endpoint (e.g., Motility, Absorbance) Incubate->Measure_Endpoint Calculate_Percentage Calculate % Inhibition or % Viability Measure_Endpoint->Calculate_Percentage Determine_EC50_IC50 Determine EC50/IC50 Values Calculate_Percentage->Determine_EC50_IC50

Caption: A generalized workflow for conducting in vitro assays with this compound.

References

Application Notes and Protocols for 5-O-Demethyl-28-hydroxy-Avermectin A1a Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper handling, storage, and experimental use of 5-O-Demethyl-28-hydroxy-Avermectin A1a solutions. This document includes information on the compound's stability, solubility, and relevant experimental protocols to ensure safe and effective use in a laboratory setting.

Compound Information

This compound is a derivative and degradation product of Avermectin (B7782182) B1a, a member of the avermectin family of 16-membered macrocyclic lactones.[1][2][3] Avermectins are naturally produced by the soil actinomycete Streptomyces avermitilis and exhibit potent anthelmintic and insecticidal properties.[4] The primary mechanism of action for avermectins in invertebrates involves the potentiation of glutamate-gated chloride ion channels (GluCls), leading to hyperpolarization, paralysis, and death of the parasite.[5][6][7][8] In vertebrate systems, which lack GluCls, avermectins have been shown to modulate other signaling pathways.

Proper Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Due to the neurotoxic potential of avermectins at high doses, appropriate PPE should be worn at all times.[9] This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A dust mask or respirator should be used when handling the powdered form to avoid inhalation.

Storage Conditions

This compound is sensitive to light and temperature. To minimize degradation, the following storage conditions are recommended:

  • Powder: The solid compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[10] It should be kept in a tightly sealed container and protected from light.

  • Stock Solutions: Prepared stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[11][12] Recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month.[11][12]

Solution Preparation

Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Equilibrate the vial of powdered this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of powder in a chemical fume hood.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution, dissolve 8.89 mg of the compound (assuming a molecular weight of 889.08 g/mol ) in 1 mL of DMSO.

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into light-protecting, single-use vials and store as recommended.

Data Presentation

Solubility Data

Quantitative solubility data for this compound is limited. The following table provides solubility information for the closely related Avermectin B1a in various solvents, which can serve as a guide.[13][14] It is recommended to perform small-scale solubility tests for specific applications.

SolventSolubility of Avermectin B1a ( g/100 mL at 21°C)
Acetone>10
Cyclohexane0.6
Ethanol>10
Heptane0.04
Isopropanol>10
Kerosene0.1
Methanol>10
Toluene>10
Water0.0007-0.001

Data for Avermectin B1a, which is structurally similar to this compound.

Stability Profile

Avermectins are susceptible to degradation under certain conditions. Understanding these will help in designing experiments and interpreting results.

ConditionStability of AvermectinsRecommendations
Light Prone to photodegradation, with a half-life of less than a day for thin films exposed to light.[15][16]Protect solutions and solid compound from light at all times. Use amber vials or wrap containers in aluminum foil.
Temperature Generally stable when frozen.[17] Thermal decomposition can occur at elevated temperatures.[18]Store at recommended low temperatures. Avoid prolonged exposure to room temperature.
pH Susceptible to degradation under both acidic and alkaline conditions.[19][20]Maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
Oxidation Can undergo oxidative degradation.[19]Use high-purity, degassed solvents where possible. Consider the use of antioxidants for long-term storage, though this may interfere with some assays.

Experimental Protocols

The following are generalized protocols for assays where this compound may be active, based on the known biological activities of the avermectin class of compounds.

Quality Control of Solutions by HPLC

This protocol provides a general method for verifying the concentration and purity of avermectin solutions.

Workflow for HPLC Quality Control

prep Prepare Standard and Sample Solutions hplc HPLC Analysis (C18 column, UV detection at 250 nm) prep->hplc data Data Acquisition and Analysis hplc->data report Report Concentration and Purity data->report

Caption: Workflow for the quality control of avermectin solutions using HPLC.

Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Preparation of Sample Solution: Dilute an aliquot of the stock solution to be tested with the mobile phase to a concentration within the range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[21][22]

    • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 53:35:12 v/v/v).[21][22] The exact ratio may need optimization.

    • Flow Rate: 1.2 mL/min.[21][22]

    • Detection: UV at 250 nm.[21][22]

    • Injection Volume: 20 µL.[21][22]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration based on the standard curve. Purity can be assessed by the relative area of the main peak.

Cell-Based Assay for EGFR Signaling Pathway Inhibition

Avermectins have been shown to interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[23] This protocol describes a method to assess the inhibitory effect of this compound on EGFR phosphorylation.

Experimental Workflow for EGFR Inhibition Assay

seed Seed Cells (e.g., A431) starve Serum Starve Cells seed->starve treat Treat with Compound starve->treat stimulate Stimulate with EGF treat->stimulate lyse Lyse Cells stimulate->lyse wb Western Blot for p-EGFR lyse->wb

Caption: Workflow for assessing EGFR pathway inhibition via Western blot.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., A431 human epidermoid carcinoma cells) in appropriate media.

  • Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 18-24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • EGF Stimulation: Stimulate the cells with epidermal growth factor (EGF) (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation.[24]

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.

    • Incubate with the appropriate secondary antibodies and visualize the bands.

  • Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal to determine the effect of the compound on EGFR phosphorylation.

Autophagy Induction Assay

Avermectin B1 has been shown to induce autophagy.[15] This protocol outlines a method to assess whether this compound induces autophagy by monitoring the conversion of LC3-I to LC3-II via Western blot.

Logical Flow for Autophagy Flux Assay

start Prepare Four Treatment Groups: 1. Untreated Control 2. Compound Treatment 3. Lysosomal Inhibitor Only 4. Compound + Lysosomal Inhibitor incubate Incubate Cells start->incubate collect Collect Cell Lysates incubate->collect wb Western Blot for LC3 and p62 collect->wb analyze Analyze LC3-II/LC3-I Ratio and p62 Levels wb->analyze

Caption: Logic diagram for an autophagy flux experiment using Western blotting.

Protocol:

  • Cell Culture and Seeding: Culture an appropriate cell line (e.g., HeLa, U2OS) and seed into 6-well plates.

  • Treatment Groups: Prepare four sets of treatment conditions:

    • Untreated cells (negative control).

    • Cells treated with this compound at various concentrations.

    • Cells treated with a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) alone.

    • Cells co-treated with this compound and a lysosomal inhibitor. The inhibitor is typically added for the last few hours of the compound treatment.[25]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in Protocol 4.2. Probe the membrane with antibodies against LC3 and p62/SQSTM1. A loading control (e.g., GAPDH or tubulin) should also be used.[26]

  • Analysis: An increase in the amount of LC3-II (the lower band) in the compound-treated samples compared to the control indicates an increase in autophagosome formation. A further increase in LC3-II in the co-treated samples compared to the inhibitor-only sample indicates an induction of autophagic flux.[25] A decrease in the level of the autophagy substrate p62 also suggests autophagy induction.

Signaling Pathways

While the specific signaling interactions of this compound are not extensively characterized, it is hypothesized to interact with pathways modulated by other avermectins due to structural similarities.

Hypothesized Signaling Interactions of this compound

compound 5-O-Demethyl-28-hydroxy- Avermectin A1a glucl Glutamate-Gated Chloride Channels compound->glucl Potentiation (Invertebrates) egfr EGFR Signaling compound->egfr Modulation autophagy Autophagy Pathway compound->autophagy Induction

Caption: Potential signaling pathways modulated by this compound.

  • Glutamate-Gated Chloride Channels (Invertebrates): This is the primary target of avermectins in invertebrates, leading to paralysis.[5][6]

  • EGFR Signaling Pathway: Avermectins can directly interact with and activate the EGFR/AKT/ERK pathway.[23]

  • Autophagy: Avermectin B1 has been shown to induce autophagy through the AMPK/ULK1 signaling pathway.[15]

These application notes are intended to serve as a guide. Researchers should optimize protocols for their specific experimental systems and always adhere to institutional safety guidelines.

References

Troubleshooting & Optimization

Improving the stability of 5-O-Demethyl-28-hydroxy-Avermectin A1a in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 5-O-Demethyl-28-hydroxy-Avermectin A1a in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Unstable Solutions

This section addresses specific problems you might encounter with the stability of your this compound solutions.

Question: My solution of this compound is showing rapid degradation, what are the likely causes?

Answer: Rapid degradation of avermectin (B7782182) derivatives like this compound is often linked to several environmental factors. Avermectins are known to be unstable under typical working and storage conditions.[1] Key factors that can accelerate degradation include:

  • Exposure to Light: Avermectins are sensitive to light, which can lead to photo-isomerization and other degradation pathways.[2][3]

  • Inappropriate pH: The stability of avermectins is significantly affected by acidic and alkaline conditions.[3][4] Acidic conditions can lead to the cleavage of the disaccharide chain, while alkaline conditions can cause epimerization.[1][4]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of oxidation products.[1][3] The addition of an antioxidant is often recommended.[3]

  • Elevated Temperature: Higher temperatures can accelerate the rate of degradation.[2]

To troubleshoot, review your experimental setup for these factors. Ensure the solution is protected from light, the pH is controlled, and the temperature is kept as low as is feasible for your experiment.

Question: I am observing a loss of my compound in an acidic solution. What is the likely degradation pathway?

Answer: Avermectins are particularly susceptible to degradation in acidic environments.[1][4] The primary degradation pathway under acidic stress is the hydrolysis of the glycosidic bonds.[1] This leads to the cleavage of the disaccharide chain, first forming the monosaccharide and then potentially the aglycone with further exposure to acid.[1]

Question: My solution was prepared in a basic buffer and I am seeing a new peak in my chromatogram. What could this be?

Answer: In the presence of a base, avermectins can undergo epimerization.[5] A common degradation product formed under alkaline conditions is the 2-epimer.[5] It is also possible for other isomers to form. Therefore, the new peak you are observing is likely an isomer of this compound.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid powder.[1][6] In solution, it is best to prepare fresh solutions for immediate use. If storage of a solution is necessary, it should be aliquoted and stored at low temperatures.

What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[7] When preparing aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of an organic solvent.

Are there any known stabilizers for avermectin solutions?

While specific stabilizers for this compound are not extensively documented, general strategies for improving the stability of avermectins can be applied. These include:

  • pH Control: Maintaining a pH between 6.0 and 6.6 has been shown to be optimal for the stability of some avermectin formulations.[8]

  • Antioxidants: The addition of antioxidants can help to mitigate degradation due to oxidation.[3]

  • Light Protection: Storing solutions in amber vials or protecting them from light with aluminum foil is crucial.[2]

  • Cosolvents and Surfactants: In aqueous formulations, cosolvents and surface-active agents have been used to solubilize and stabilize avermectin compounds.[9]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years[1][6]
Powder4°C2 years[1][6]
In Solvent-80°C6 months[6][10]
In Solvent-20°C1 month[6][10]

Table 2: Factors Influencing the Stability of Avermectins in Solution

FactorEffect on StabilityRecommended Mitigation
Light Promotes photo-isomerization and degradation.[2][3]Protect solutions from light using amber vials or foil wrapping.
pH Acidic and alkaline conditions cause hydrolysis and epimerization, respectively.[1][4][5]Maintain pH in the neutral range (ideally 6.0-6.6).[8]
Oxidation Leads to the formation of oxidative degradation products.[1][3]Use de-gassed solvents and consider adding an antioxidant.[3]
Temperature Higher temperatures accelerate degradation rates.[2]Store solutions at recommended low temperatures and minimize time at room temperature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Avermectin Derivatives

This protocol is adapted from established methods for avermectin analysis and can be used to monitor the stability of this compound.[11][12]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[12]

  • Mobile Phase A: Water.[12]

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v).[12]

  • Gradient Elution: A suitable gradient should be developed to separate the parent compound from its potential degradation products.

  • Flow Rate: 1.5 mL/min.[12]

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: 245 nm.[12]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

Protocol 2: Forced Degradation Study

To understand the degradation profile of this compound, a forced degradation study can be performed under various stress conditions.[9]

  • Acidic Hydrolysis: Incubate the sample solution with an acid (e.g., 0.05 M HCl) for a defined period.[11]

  • Alkaline Hydrolysis: Incubate the sample solution with a base (e.g., 0.025 M NaOH) for a defined period.[11]

  • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 5% H₂O₂) for a defined period.[11]

  • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C) for a defined period.[11]

  • Photolytic Degradation: Expose the solid compound and a solution to a light source (e.g., 1.10 W/m²) for a defined period.[11]

Following exposure to each stress condition, analyze the samples using the stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_compound Compound cluster_products Degradation Products Acid Acidic pH Avermectin 5-O-Demethyl-28-hydroxy- Avermectin A1a Base Alkaline pH Light Light Exposure Oxidant Oxidizing Agent Heat High Temperature Hydrolysis Hydrolysis Products (e.g., Monosaccharide, Aglycone) Avermectin->Hydrolysis Acid Epimer Epimers / Isomers Avermectin->Epimer Base Photoisomer Photo-isomers Avermectin->Photoisomer Light Oxidation Oxidation Products Avermectin->Oxidation Oxidant Thermal Thermal Degradants Avermectin->Thermal Heat

Caption: Major degradation pathways for avermectin derivatives.

Experimental_Workflow start Start: Prepare Solution of This compound stress Expose to Stress Conditions (Acid, Base, Light, Heat, Oxidant) start->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Identify and Quantify Degradation Products hplc->data end End: Determine Stability Profile data->end

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Problem: Rapid Degradation Observed check_light Is the solution protected from light? start->check_light check_ph Is the pH of the solution controlled? check_light->check_ph Yes action_light Action: Use amber vials or wrap in foil. check_light->action_light No check_temp Is the solution stored at a low temperature? check_ph->check_temp Yes action_ph Action: Adjust pH to neutral range (6.0-6.6). check_ph->action_ph No check_oxidants Are oxidizing agents present? check_temp->check_oxidants Yes action_temp Action: Store at -20°C or -80°C. check_temp->action_temp No action_oxidants Action: Use de-gassed solvents and consider an antioxidant. check_oxidants->action_oxidants Yes

Caption: Troubleshooting decision tree for unstable solutions.

References

Technical Support Center: HPLC Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a degradation product of Avermectin (B7782182) B1a.[1][2] It is important to monitor its presence in stability studies and in formulated products containing Avermectin B1a.

Q2: What are the typical HPLC conditions for analyzing Avermectin derivatives?

A2: Avermectin derivatives are commonly analyzed using reversed-phase HPLC with a C18 column. The mobile phase is typically a mixture of acetonitrile (B52724), methanol (B129727), and water.[3][4] Detection is often performed using a UV-Vis detector at around 245-250 nm or a fluorescence detector after derivatization for enhanced sensitivity.[3][5][6][7]

Q3: Why am I not seeing a peak for my compound?

A3: A missing or very small peak can be due to several factors:

  • Compound Degradation: Avermectins can be sensitive to light and pH. Ensure you prepare fresh solutions and protect them from light. The mobile phase pH should be within the stability range of the compound.

  • Incorrect Mobile Phase Composition: The polarity of your mobile phase may not be suitable for eluting the compound. You may need to adjust the solvent ratios.

  • Detector Issues: The detector wavelength may not be optimal. The typical UV absorbance maximum for ivermectin is around 245 nm. Verify the optimal wavelength for your specific analyte.[6]

  • Injection Problems: Check for leaks in the injection system or a clogged needle.

Q4: What causes peak tailing or fronting in my chromatogram?

A4: Poor peak shape is a common issue in HPLC analysis.

  • Peak Tailing: This can be caused by interactions between the analyte and active sites on the column packing material (e.g., residual silanols), a contaminated guard or analytical column, or column overload.[8][9]

  • Peak Fronting: This is often a result of injecting too much sample (column overload) or a sample solvent that is stronger than the mobile phase.[8][9]

Q5: My retention times are shifting. What could be the cause?

A5: Variable retention times can be caused by:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are using a gradient, check that the pump is functioning correctly.

  • Fluctuations in Column Temperature: Use a column oven to maintain a stable temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

  • Changes in Flow Rate: Fluctuations in pump pressure can affect the flow rate and consequently the retention times.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem: No Peaks or Very Small Peaks
Possible Cause Suggested Solution
Compound Degradation Prepare fresh sample solutions and protect them from light. Ensure the mobile phase pH is appropriate for the analyte's stability.
Incorrect Mobile Phase Adjust the mobile phase composition, particularly the ratio of organic solvent to water, to ensure proper elution.
Detector Wavelength Verify the UV detector is set to the absorbance maximum of the analyte (around 245-250 nm for similar compounds).[3][6]
Injection Issue Inspect the autosampler for proper sample pickup. Manually inject a standard to confirm system performance. Check for leaks.
System Not Equilibrated Ensure the column is fully equilibrated with the mobile phase before injecting the sample.
Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
Possible Cause Suggested Solution
Peak Tailing - Use a high-purity silica-based column with end-capping. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) sites. - Reduce sample concentration. - Clean or replace the guard/analytical column.[8][9]
Peak Fronting - Reduce the injection volume or dilute the sample. - Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.[8][9]
Split Peaks - Check for a partially clogged frit or column void. Backflushing the column may help. - Ensure the sample is fully dissolved and free of particulates. - Check for issues with the injector, such as a damaged rotor seal.[9]
Problem: Unstable Baseline (Noise or Drift)
Possible Cause Suggested Solution
Air Bubbles in the System Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped bubbles.
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.
Detector Lamp Issue The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace if necessary.
Leaking Fittings Inspect all fittings for signs of leaks, which can cause pressure fluctuations and baseline noise.
Temperature Fluctuations Use a column oven and ensure a stable ambient temperature in the laboratory.

Quantitative Data Summary

The following tables summarize typical HPLC parameters used for the analysis of Avermectin and its related compounds, which can be adapted for this compound.

Table 1: HPLC Method Parameters for Avermectin Analysis
Parameter Method 1 (Ivermectin) [10]Method 2 (Abamectin & Ivermectin) [3]Method 3 (Avermectins) [11]
Column Kromasil C18 (150 x 4.6 mm, 5 µm)Phenomenex® Gemini C18 (150 x 4.6 mm, 5 µm)Zorbax ODS C18 (150 x 4.6 mm)
Mobile Phase Methanol:Water (90:10, v/v)Acetonitrile:Methanol:Water (53:35:12, v/v/v)Water:Methanol (3:97, v/v)
Flow Rate 1.0 mL/min1.2 mL/min1.8 mL/min
Detection UV at 254 nmUV at 250 nmFluorescence (Ex: 365 nm, Em: 465 nm)
Column Temp. 25 °C25 °C30 °C
Injection Vol. 5 µL20 µL50 µL
Table 2: Validation Parameters for Avermectin HPLC Methods
Parameter Ivermectin Method [12]Abamectin/Ivermectin Method [3]
Linearity Range 0.01 - 0.2 mg/mL0.80 - 1.20 mg/mL
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) 0.010 µg/mL0.003 - 0.037 mg/mL
Limit of Quantification (LOQ) 0.033 µg/mL0.004 - 0.123 mg/mL
Precision (%RSD) < 1.0%Intraday: 0.321-1.859, Interday: 0.152-2.315
Accuracy (% Recovery) 99.60%Not specified

Detailed Experimental Protocol

This protocol provides a starting point for the HPLC analysis of this compound, based on methods for related avermectin compounds. Optimization may be required.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Solution Preparation

  • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.

  • For formulated products, an extraction step may be necessary. A common procedure involves extraction with acetonitrile followed by a clean-up step using solid-phase extraction (SPE) with a C18 cartridge.[13]

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

4. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 53:35:12, v/v/v).[3] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 245 nm.

5. Data Analysis

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_causes_no_peak Potential Causes: No Peak cluster_causes_peak_shape Potential Causes: Poor Peak Shape cluster_causes_rt_shift Potential Causes: Shifting RT cluster_causes_baseline Potential Causes: Baseline Issues cluster_solution Solution start HPLC Analysis Issue Observed no_peak No or Small Peak start->no_peak bad_peak_shape Poor Peak Shape start->bad_peak_shape shifting_rt Shifting Retention Time start->shifting_rt baseline_issue Baseline Noise/Drift start->baseline_issue cause_np1 Compound Degradation no_peak->cause_np1 cause_np2 Incorrect Mobile Phase no_peak->cause_np2 cause_np3 Detector Issue no_peak->cause_np3 cause_np4 Injection Problem no_peak->cause_np4 cause_ps1 Column Overload bad_peak_shape->cause_ps1 cause_ps2 Column Contamination bad_peak_shape->cause_ps2 cause_ps3 Inappropriate Sample Solvent bad_peak_shape->cause_ps3 cause_ps4 Column Void/Frit Blockage bad_peak_shape->cause_ps4 cause_rt1 Mobile Phase Inconsistency shifting_rt->cause_rt1 cause_rt2 Temperature Fluctuation shifting_rt->cause_rt2 cause_rt3 Column Degradation shifting_rt->cause_rt3 cause_rt4 Flow Rate Variation shifting_rt->cause_rt4 cause_bl1 Air Bubbles baseline_issue->cause_bl1 cause_bl2 Contaminated Mobile Phase baseline_issue->cause_bl2 cause_bl3 Detector Lamp Aging baseline_issue->cause_bl3 cause_bl4 System Leak baseline_issue->cause_bl4 solution Implement Corrective Actions (Refer to Troubleshooting Guide) cause_np1->solution cause_np2->solution cause_np3->solution cause_np4->solution cause_ps1->solution cause_ps2->solution cause_ps3->solution cause_ps4->solution cause_rt1->solution cause_rt2->solution cause_rt3->solution cause_rt4->solution cause_bl1->solution cause_bl2->solution cause_bl3->solution cause_bl4->solution

Caption: Troubleshooting workflow for HPLC analysis.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_standard Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standard->inject_standards prep_sample Prepare Sample Solutions inject_samples Inject Sample Solutions prep_sample->inject_samples prep_mobile_phase Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate equilibrate->inject_standards acquire_data Acquire Chromatographic Data inject_standards->acquire_data inject_samples->acquire_data calibration_curve Generate Calibration Curve acquire_data->calibration_curve quantify Quantify Analyte in Samples calibration_curve->quantify report Report Final Concentration quantify->report

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Optimization of 5-O-Demethyl-28-hydroxy-Avermectin A1a Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of 5-O-Demethyl-28-hydroxy-Avermectin A1a. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a degradation product of Avermectin (B7782182) B1a.[1] Avermectins are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties.[2][3]

Q2: Which type of SPE cartridge is most suitable for extracting avermectin metabolites?

A2: For avermectins and their metabolites, which are relatively nonpolar, reversed-phase sorbents like C8 and C18 are commonly used.[4][5] The choice between C8 and C18 will depend on the specific polarity of the metabolite. For more polar metabolites, a less retentive phase like C8 might be preferable. It is recommended to screen different sorbents to find the optimal one for this compound.

Q3: What are the critical steps in the SPE workflow?

A3: The critical steps in an SPE workflow are:

  • Conditioning: Wetting the sorbent bed to enable interaction with the sample.

  • Equilibration: Passing a solvent similar to the sample matrix through the cartridge to prepare it for sample loading.

  • Sample Loading: Applying the sample to the cartridge at a controlled flow rate.

  • Washing: Removing interfering substances with a solvent that does not elute the analyte of interest.

  • Elution: Recovering the analyte with a strong solvent.

Each of these steps needs to be optimized for a new analyte.

Q4: How can I improve the recovery of my analyte?

A4: Low recovery is a common issue in SPE.[6][7] To improve recovery, consider the following:

  • Ensure the sorbent is appropriate for your analyte's polarity.[7]

  • Optimize the pH of the sample to ensure the analyte is in a neutral, retainable form.

  • Increase the strength or volume of the elution solvent.[7][8]

  • Decrease the flow rate during sample loading to allow for better interaction with the sorbent.[7]

  • Check for analyte breakthrough in the loading and wash fractions.

Q5: What causes poor reproducibility in SPE?

A5: Poor reproducibility can stem from several factors, including:

  • Inconsistent flow rates during sample loading and elution.

  • Drying of the sorbent bed before sample loading.[7]

  • Variability in sample preparation.

  • Using different batches of SPE cartridges.[6]

  • Sample carryover from the analytical system.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solid-phase extraction of this compound.

Problem Potential Cause Recommended Solution
Low Analyte Recovery The chosen sorbent is not retaining the analyte effectively.Test a different sorbent (e.g., if using C18, try C8 or a polymer-based sorbent).
The elution solvent is not strong enough to desorb the analyte.Increase the percentage of organic solvent in the elution mixture or try a stronger solvent.
The sample flow rate during loading is too high.Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.[7]
The analyte is eluting during the wash step.Use a weaker wash solvent or decrease the volume of the wash solvent.[9]
Poor Reproducibility The sorbent bed is drying out before sample application.Ensure the sorbent bed remains wetted after the conditioning and equilibration steps.[7]
Inconsistent sample volume or concentration.Ensure precise and consistent sample preparation.
Variable flow rates between samples.Use an automated SPE system or a vacuum manifold with flow control.
Presence of Interferences in the Final Eluate The wash step is not effectively removing interfering compounds.Optimize the wash solvent by increasing its strength without eluting the analyte.[9]
The sorbent is retaining interfering compounds that co-elute with the analyte.Try a different sorbent with a different selectivity or a more specific wash protocol.

Experimental Protocols

The following are generalized experimental protocols for the solid-phase extraction of avermectins, which can be adapted and optimized for this compound.

Protocol 1: Reversed-Phase SPE (Based on C18 Sorbent)

This protocol is a starting point for the extraction from an aqueous matrix.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through the C18 cartridge.

    • Follow with 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample (e.g., diluted in water:methanol) onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., water:methanol, 90:10, v/v) to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove the aqueous wash solvent.

  • Elution:

    • Elute the analyte with 2 x 1 mL of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Collect the eluate for analysis.

Protocol 2: QuEChERS-based Extraction and d-SPE Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for multi-residue analysis in complex matrices.[2]

  • Initial Extraction:

    • Homogenize the sample (e.g., 10 g of tissue or soil) with 10 mL of water.

    • Add 10 mL of acetonitrile and shake vigorously.

    • Add QuEChERS salts (e.g., MgSO4, NaCl) and centrifuge.[2]

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the supernatant from the initial extraction.

    • Add d-SPE sorbents (e.g., C18 and Primary Secondary Amine - PSA) to remove interferences.[2]

    • Vortex and centrifuge.

  • Final Extract:

    • The resulting supernatant is the final extract for analysis.

Quantitative Data Summary

The following tables summarize recovery data for various avermectins using different SPE methods. This data can serve as a benchmark when developing a method for this compound.

Table 1: Recovery of Avermectins from Soil using On-line SPE-UHPLC-MS/MS [4]

AnalyteRecovery (%)
Ivermectin73-85
Abamectin73-85
Doramectin73-85
Eprinomectin73-85
Moxidectin73-85

Table 2: Recovery of Avermectins from Bovine Tissues using C18 SPE [5]

AnalyteMatrixRecovery (%)
EprinomectinLiver70.31–87.11
Muscle79.57–93.65
AbamectinLiver70.31–87.11
Muscle79.57–93.65
DoramectinLiver70.31–87.11
Muscle79.57–93.65
IvermectinLiver70.31–87.11
Muscle79.57–93.65

Visualizations

The following diagrams illustrate the generalized workflows for solid-phase extraction.

SPE_Workflow Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (e.g., Water/Methanol) Load->Wash To Waste Waste Waste Elute 5. Elution (e.g., Acetonitrile) Wash->Elute To Waste Analyte Analyte for Analysis Elute->Analyte Troubleshooting_Logic Start Low Recovery Detected Check_Breakthrough Analyze Load/Wash Fractions for Analyte? Start->Check_Breakthrough Check_Elution Analyze Cartridge Post-Elution for Retained Analyte? Check_Breakthrough->Check_Elution No Optimize_Retention Optimize Retention: - Change Sorbent - Adjust Sample pH - Lower Load Flow Rate Check_Breakthrough->Optimize_Retention Yes Optimize_Elution Optimize Elution: - Increase Eluent Strength - Increase Eluent Volume Check_Elution->Optimize_Elution Yes Other_Issues Consider Other Issues: - Analyte Degradation - Protein Binding Check_Elution->Other_Issues No

References

Technical Support Center: Quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. As a key metabolite and degradation product of Avermectin (B7782182) B1a, its accurate quantification is critical.[1][2] This resource provides detailed troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the most common analytical technique for Avermectins.[3]

Question 1: Why am I observing poor peak shape (e.g., fronting, tailing, or broad peaks) for my analyte?

Answer:

Poor peak shape can result from several factors related to your chromatographic setup. The most common causes involve the interaction between the analyte, the mobile phase, and the stationary phase (column).

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The choice of organic solvent and additives is crucial. Avermectins often show improved peak shape and ionization with specific mobile phase modifiers.[4]

    • Solution: Test different mobile phase compositions. A common starting point is a binary gradient with an aqueous phase containing 0.1% formic acid or 10 mmol L⁻¹ ammonium (B1175870) formate (B1220265) and an organic phase of acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.[4][5] The addition of formic acid can reduce sodium adduct formation, which tends to have poor fragmentation.[4]

  • Suboptimal Chromatographic Column: The column chemistry and dimensions must be suitable for the analyte.

    • Solution: Test different reversed-phase columns. C18 and C8 columns are frequently used for Avermectin analysis.[5][6] For example, an Acquity UPLC™ BEH C18 column has been shown to provide high resolution and good peak shape for Avermectins.[4]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.

    • Solution: Ensure your sample solvent is as close as possible in composition and strength to the initial mobile phase conditions. Reconstituting the final extract in the mobile phase is a common practice.

Question 2: My analyte signal is very low or non-existent. What are the likely causes and how can I improve sensitivity?

Answer:

Low signal intensity is a frequent challenge, often linked to ion suppression, inefficient ionization, or analyte degradation.

Potential Causes & Solutions:

  • Ion Suppression (Matrix Effect): Co-eluting components from the sample matrix can interfere with the ionization of the target analyte in the MS source, reducing its signal.[7] This is a major challenge in bioanalysis.[7]

    • Solution: Enhance the sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective.[4][8] For complex matrices with high lipid content, specialized sorbents like EMR-Lipid can provide superior cleanup and improve recoveries.[4] Using matrix-matched calibration curves is essential to compensate for any remaining matrix effects.[9]

  • Suboptimal Mass Spectrometer Settings: The settings for the ion source and mass analyzer must be optimized for your specific analyte.

    • Solution: Perform a tuning and optimization procedure by infusing a standard solution of the analyte. Optimize key parameters such as capillary voltage, desolvation temperature, and gas flows.[4] For Avermectins, positive electrospray ionization (ESI+) is typically used.[9][10]

  • Analyte Degradation: Avermectins are known to be unstable under certain conditions, particularly exposure to light.[11][12]

    • Solution: Protect all samples, extracts, and standard solutions from light by using amber vials or covering glassware with foil.[13] Assess stability under different pH and temperature conditions to ensure sample integrity throughout the workflow.

Question 3: I'm experiencing significant matrix effects, leading to poor accuracy and precision. How can I mitigate this?

Answer:

Matrix effects, which can cause either ion suppression or enhancement, are a primary source of error in quantitative LC-MS/MS methods.[7] Their variability can significantly impact accuracy and precision.[7]

Potential Causes & Solutions:

  • Insufficient Sample Cleanup: Complex biological or food matrices contain numerous endogenous compounds (salts, lipids, proteins) that can co-elute with the analyte and interfere with ionization.

    • Solution 1: Advanced Cleanup: Employ more selective cleanup methods. Immunoaffinity chromatography, which uses antibodies specific to the Avermectin class, offers very high selectivity and can significantly reduce matrix interferences.[6][14]

    • Solution 2: Chromatographic Separation: Modify the LC gradient to better separate the analyte from the interfering matrix components. A slower, more shallow gradient around the elution time of the analyte can improve resolution.

    • Solution 3: Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering components to a level where they no longer significantly impact ionization. This approach may not be feasible if the analyte concentration is already very low.

    • Solution 4: Injection Volume: Reducing the injection volume can sometimes lessen matrix suppression.[15]

Table 1: Comparison of Sample Cleanup Techniques for Avermectins
Cleanup TechniquePrincipleCommon MatricesAdvantagesDisadvantages
QuEChERS Liquid-liquid partitioning followed by dispersive SPE.Soybean, Bean, Maize[4]Fast, simple, high-throughput.May have lower recoveries for some compounds; cleanup may be insufficient for very complex matrices.[9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent (e.g., C18) while interferences are washed away.Biological Tissues, Milk, Honey[16]Good cleanup, can concentrate the analyte.More time-consuming and solvent-intensive than QuEChERS.
Immunoaffinity Chromatography (IAC) Uses immobilized antibodies to selectively capture Avermectins.Swine Liver, Bovine Tissues[14]Highly specific, provides excellent cleanup and reduces matrix effects significantly.Higher cost, column capacity can be a limitation.
EMR-Lipid Enhanced Matrix Removal sorbent specifically designed to remove lipids.High-fat matrices (e.g., meat, fish).Excellent lipid removal, leading to improved recoveries and reduced ion suppression.[4]May not remove other types of interferences as effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound? A1: The most widely used and recommended technique is Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS).[3] This method offers the high sensitivity and selectivity required for detecting and quantifying low levels of the analyte in complex matrices.[7][10]

Q2: Which ionization mode and precursor ions should I monitor for this analyte? A2: For Avermectins and their metabolites, positive electrospray ionization (ESI+) is the most common mode.[9][10] Depending on the mobile phase additives, you should monitor for ammonium adducts [M+NH4]+ (when using ammonium formate) or protonated molecules [M+H]+ (when using formic acid).[4][5] Sodium adducts [M+Na]+ can also form but are generally avoided for quantification because they are highly stable and fragment poorly.[4][14]

Q3: How can I confirm the identity of the analyte peak? A3: In tandem mass spectrometry (MS/MS), identity is confirmed by monitoring multiple reaction monitoring (MRM) transitions. Typically, one transition (the most intense) is used for quantification, while a second, independent transition is used as a qualifier for identification.[4] The ratio of the quantifier to qualifier ion should be consistent between the samples and a known standard.

Q4: Is an internal standard necessary for accurate quantification? A4: Yes, using an internal standard (IS) is highly recommended. An ideal IS is a stable, isotopically labeled version of the analyte. If that is not available, a structurally similar compound that does not occur in the samples can be used. The IS helps to correct for variability during sample preparation and for matrix effects during LC-MS/MS analysis, thereby improving accuracy and precision.

Q5: What are the key stability concerns for this compound? A5: As a derivative of Avermectin, this compound is likely susceptible to degradation under several conditions. Avermectins are known to be sensitive to UV light, which can cause photo-degradation.[11][17] They can also degrade under strongly acidic or alkaline conditions.[12][17] Therefore, it is critical to protect samples and standards from light and to control the pH during extraction and storage.[13]

Experimental Protocols

General Protocol for LC-MS/MS Quantification

This protocol provides a general framework. It must be optimized and validated for your specific matrix and instrumentation.

1. Sample Preparation (QuEChERS-based method for a solid matrix)

  • Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add the internal standard solution.

  • Add 10 mL of an acetonitrile:isopropanol (9:1, v/v) mixture.[4]

  • Add partitioning salts (e.g., magnesium sulfate, sodium chloride, trisodium (B8492382) citrate).

  • Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer an aliquot of the upper organic layer to a new tube containing a cleanup sorbent (e.g., C18 + PSA or EMR-Lipid).[4]

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[4]

  • Column Temperature: 30-40 °C.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[4][5]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[4]

  • Flow Rate: 0.3 - 0.6 mL/min.[5]

  • Injection Volume: 5 - 10 µL.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over several minutes, hold, and then return to initial conditions for re-equilibration.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.[5]

  • Source Parameters:

    • Capillary Voltage: ~2.5 V[4]

    • Desolvation Temperature: ~350 °C[4]

    • Desolvation Gas Flow: ~500 L/hr[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions must be determined by infusing a standard of this compound.

Table 2: Example LC-MS/MS Parameters for Avermectin Analysis
ParameterSettingReference
Ionization Mode ESI Positive[5][10]
Precursor Ions [M+H]+, [M+NH4]+, [M+Na]+[4][5][14]
Capillary Voltage 2.5 V[4]
Desolvation Temp. 350 °C[4]
Source Temp. 150 °C[4]
Collision Gas Argon[4]
Column C18 or C8 Reversed-Phase[4][5]
Mobile Phase Additives Formic Acid, Ammonium Formate[4][5]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start_node Start: Quantification Issue decision_node decision_node start_node->decision_node Identify Symptom process_node1 process_node1 decision_node->process_node1 Poor Peak Shape? process_node2 process_node2 decision_node->process_node2 Low Signal? process_node3 process_node3 decision_node->process_node3 High RSD%? process_node process_node end_node end_node process_node1a process_node1a process_node1->process_node1a Check/Optimize Mobile Phase process_node1b process_node1b process_node1a->process_node1b Test Different Columns (C18/C8) end_node1 Resolution Improved process_node1b->end_node1 Match Sample Solvent to MP process_node2a process_node2a process_node2->process_node2a Improve Sample Cleanup (SPE/QuEChERS) process_node2b process_node2b process_node2a->process_node2b Optimize MS Source Parameters end_node2 Sensitivity Improved process_node2b->end_node2 Check for Analyte Degradation (Light/pH) process_node3a process_node3a process_node3->process_node3a Standardize Sample Prep Protocol process_node3b process_node3b process_node3a->process_node3b Use Internal Standard end_node3 Reproducibility Improved process_node3b->end_node3 Verify Instrument Performance

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

Sample Preparation Workflow

SamplePrepWorkflow start_end Start: Raw Sample step1 1. Homogenize Sample start_end->step1 step step action action step2 2. Weigh Aliquot step1->step2 step3 3. Add Water & Internal Standard step2->step3 action1 4. Liquid-Liquid Extraction (e.g., Acetonitrile) step3->action1 action2 5. Partitioning (Add Salts & Centrifuge) action1->action2 step4 6. Collect Supernatant action2->step4 action3 7. Dispersive SPE Cleanup (e.g., C18/PSA) step4->action3 step5 8. Centrifuge & Filter action3->step5 start_end2 End: Injection-Ready Sample step5->start_end2

Caption: General workflow for QuEChERS-based sample preparation.

References

Technical Support Center: Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a and Related Avermectins by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a and other avermectins. While specific data for this compound is limited, the principles and methods described for the broader avermectin (B7782182) class are directly applicable.

Troubleshooting Guide

This section addresses common problems encountered during LC-MS/MS analysis that may be related to matrix effects.

Q1: My analyte signal is significantly lower in matrix samples (e.g., plasma, tissue homogenate) compared to the neat standard solution, leading to poor sensitivity. What is the likely cause and how can I fix it?

A1: This phenomenon is likely due to ion suppression , a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity and can negatively impact the accuracy and sensitivity of your assay.[3]

Troubleshooting Steps:

  • Confirm Matrix Effects: The first step is to confirm that the signal reduction is indeed due to matrix effects. This can be done by performing a post-column infusion experiment or by comparing the response of the analyte in a post-extraction spiked matrix sample to that in a neat solution.[4] A significant difference in signal intensity indicates the presence of matrix effects.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components through more rigorous sample preparation.[5] Consider the following techniques:

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simpler methods like protein precipitation. For avermectins, C18 and polymeric sorbents are commonly used.[6][7]

    • Liquid-Liquid Extraction (LLE): LLE can be effective in separating the analyte from interfering substances based on their differential solubility in immiscible liquids.[5]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, often used for pesticide residue analysis, is also effective for avermectins in complex matrices like milk and meat.[2] It involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.[2]

  • Optimize Chromatographic Separation: Improving the separation of your analyte from co-eluting matrix components can significantly reduce ion suppression.[8]

    • Modify the Gradient: Adjusting the mobile phase gradient can help to resolve the analyte peak from the region of ion suppression.

    • Change the Stationary Phase: Using a column with a different selectivity may improve separation.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable tool to compensate for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification when the analyte-to-IS ratio is used.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression. However, be mindful of the assay's limit of quantitation (LOQ).

Q2: I am observing inconsistent results (poor precision and accuracy) across different samples from the same matrix type. Could this be related to matrix effects?

A2: Yes, variability in the composition of the biological matrix between different lots or individuals can lead to inconsistent matrix effects, resulting in poor precision and accuracy.[9]

Troubleshooting Steps:

  • Evaluate Matrix Variability: Assess the matrix effect in multiple sources of the same matrix (e.g., plasma from at least six different donors). This will help you understand the extent of variability.

  • Employ a Robust Sample Preparation Method: A more rigorous sample preparation method, such as SPE or a thorough QuEChERS procedure, will be less susceptible to variations in the matrix composition.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is crucial for correcting variability in matrix effects between samples.

  • Matrix-Matched Calibrators: Preparing your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples can help to normalize the matrix effects across the entire analytical run.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3] The "matrix" refers to all components in the sample other than the analyte of interest.[1]

Q2: How can I quantitatively assess the matrix effect?

A2: The matrix effect (ME) can be calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample (B) to the peak area of the analyte in a neat standard solution (A) at the same concentration. The formula is:

ME (%) = (B / A) * 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

Q3: What are the most common sources of matrix effects in biological samples?

A3: In biological matrices such as plasma, serum, and tissue homogenates, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[4] Phospholipids are particularly problematic as they are abundant and can co-elute with a wide range of analytes.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: It is highly recommended to use a SIL-IS whenever possible, especially for regulated bioanalysis. A SIL-IS is the most effective way to compensate for matrix effects and other sources of variability during sample preparation and analysis, leading to the most accurate and precise results.[8]

Q5: Are there any alternatives to a SIL-IS if one is not available?

A5: While a SIL-IS is ideal, if one is not available, a structural analog of the analyte can be used as an internal standard. However, it is crucial to demonstrate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response to matrix effects. Another approach is the method of standard addition, where known amounts of the analyte are spiked into the sample to create a calibration curve within the matrix itself. This method is more laborious but can effectively compensate for matrix effects.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for avermectins from various studies to provide a comparative overview of different sample preparation techniques.

Table 1: Recovery of Avermectins using QuEChERS Methodology in Milk and Meat

AnalyteMatrixRecovery (%)
AbamectinWhole Milk95
IvermectinWhole Milk98
DoramectinWhole Milk102
EprinomectinWhole Milk99
MoxidectinWhole Milk97
AbamectinGround Beef92
IvermectinGround Beef96
DoramectinGround Beef101
EprinomectinGround Beef98
MoxidectinGround Beef95

Data extracted from Waters Corporation application note on QuEChERS sample preparation for LC-MS/MS determination of avermectins in meat and milk.[2]

Table 2: Matrix Effects of Avermectins using QuEChERS in Different Matrices

AnalyteMatrixMatrix Effect (%)Interpretation
AbamectinSoybean85Ion Suppression
DoramectinSoybean92Minor Ion Suppression
EmamectinSoybean105Minor Ion Enhancement
IvermectinSoybean88Ion Suppression
EprinomectinSoybean95Minor Ion Suppression
AbamectinBean78Ion Suppression
DoramectinBean85Ion Suppression
EmamectinBean98Negligible
IvermectinBean82Ion Suppression
EprinomectinBean91Minor Ion Suppression
AbamectinMaize93Minor Ion Suppression
DoramectinMaize97Negligible
EmamectinMaize110Ion Enhancement
IvermectinMaize95Minor Ion Suppression
EprinomectinMaize102Negligible

Data adapted from a study on the determination of avermectins residues in soybean, bean, and maize using a QuEChERS-based method.[10]

Experimental Protocols

1. QuEChERS Protocol for Avermectins in Milk [2]

  • Place 10 mL of whole milk into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Add the contents of a DisQuE pouch for CEN QuEChERS (containing magnesium sulfate (B86663), sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Take a 1 mL aliquot of the supernatant (top layer) for dispersive SPE (d-SPE) cleanup.

  • Transfer the 1 mL aliquot to a 2 mL d-SPE tube containing 150 mg magnesium sulfate and 50 mg C18 sorbent.

  • Shake vigorously for 1 minute.

  • Centrifuge at 12000 rpm for 5 minutes.

  • Take a 0.5 mL aliquot of the supernatant for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) Protocol for Ivermectin in Human Plasma [7]

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 0.2 mL of human plasma onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

3. Liquid-Liquid Extraction (LLE) Protocol for Avermectins in Biological Tissues [11]

  • Homogenize 1 g of the tissue sample.

  • Add 10 mL of isooctane (B107328) to a 50 mL centrifuge tube containing the homogenized sample.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the isooctane (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start 10 mL Milk Sample add_acetonitrile Add 10 mL Acetonitrile Shake 1 min start->add_acetonitrile add_salts Add QuEChERS Salts Shake 1 min add_acetonitrile->add_salts centrifuge1 Centrifuge (4000 rpm, 15 min) add_salts->centrifuge1 supernatant Take 1 mL Supernatant centrifuge1->supernatant dSPE Add to dSPE Tube (MgSO4 + C18) Shake 1 min supernatant->dSPE centrifuge2 Centrifuge (12000 rpm, 5 min) dSPE->centrifuge2 final_extract Take 0.5 mL Supernatant centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms

Caption: QuEChERS sample preparation workflow for avermectins in milk.

Troubleshooting_Matrix_Effects start Poor Sensitivity or Inconsistent Results check_me Confirm Matrix Effects (Post-column infusion or post-extraction spike) start->check_me improve_sp Improve Sample Preparation (SPE, LLE, QuEChERS) check_me->improve_sp Yes revalidate Re-evaluate and Validate Method check_me->revalidate No optimize_c Optimize Chromatography (Gradient, Column) improve_sp->optimize_c use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_c->use_sil_is dilute Dilute Sample use_sil_is->dilute dilute->revalidate

References

Technical Support Center: Chromatographic Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the chromatographic peak resolution of 5-O-Demethyl-28-hydroxy-Avermectin A1a.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Resolution or Co-elution with Impurities

Symptoms:

  • Overlapping peaks.

  • Resolution (Rs) value below 1.5.

  • Inability to accurately quantify the analyte.

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Mobile Phase Composition The ratio of organic solvents (e.g., acetonitrile, methanol) to the aqueous phase is critical for separating structurally similar compounds like avermectin (B7782182) derivatives.[1] Systematically adjust the mobile phase composition. For reversed-phase HPLC, increasing the aqueous component (weaker solvent) will generally increase retention and may improve separation.[2] Consider a methodical change in the percentage of organic modifier (e.g., in 2-5% increments).
Inappropriate Column Chemistry Not all C18 columns offer the same selectivity.[1] Differences in silica (B1680970) purity, particle size, pore size, and end-capping can significantly impact the separation of complex molecules.[1] Screen columns from different manufacturers or with different bonding technologies (e.g., Phenyl, Cyano) to exploit different separation mechanisms.[3]
Incorrect Mobile Phase pH The pH of the mobile phase can alter the ionization state of the analyte and any ionizable impurities, thereby affecting their retention and selectivity.[2] Although avermectins are generally neutral, their degradation products might have ionizable groups. Adjusting the pH, for instance with small additions of formic acid, can improve peak shape and resolution.[2]
Isocratic Elution is Insufficient For complex samples containing compounds with a range of polarities, an isocratic elution may not provide adequate separation. Implementing a shallow gradient elution can often improve the resolution of closely eluting peaks.[1]
Elevated Column Temperature Higher temperatures can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[1] However, the stability of the analyte at elevated temperatures should be considered. Experiment with temperatures in the range of 25-40°C.
Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks (Tailing Factor > 1.2 or < 0.8).

  • Reduced peak height and sensitivity.

  • Inaccurate integration and quantification.

Possible Causes & Solutions:

CauseRecommended Action
Column Overload Injecting too much sample can lead to distorted peak shapes.[4] Reduce the injection volume or dilute the sample.
Secondary Interactions with Stationary Phase Residual silanols on the silica backbone of the column can interact with polar functional groups on the analyte, causing tailing. The addition of a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can suppress these interactions.[2][5]
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.[4] Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, consider replacing the column.[6]
Mismatch between Sample Solvent and Mobile Phase Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7] Ideally, the sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak resolution for this compound challenging?

A1: this compound is a degradation product of Avermectin B1a.[8][9] Like other avermectins, it is a large, complex macrocyclic lactone. Its analysis can be challenging due to its structural similarity to other avermectin analogues and potential impurities, leading to difficulties in achieving baseline separation.[1] Furthermore, as a more polar derivative, it may have different retention behavior compared to the parent compound, requiring specific optimization of chromatographic conditions.

Q2: What is a good starting point for mobile phase composition in a reversed-phase HPLC method?

A2: A common mobile phase for avermectin analysis is a mixture of acetonitrile, methanol (B129727), and water.[1][4] A good starting point would be a ternary mixture, for example, Acetonitrile:Methanol:Water in a ratio of 45:30:25 (v/v/v). From here, you can systematically adjust the ratios to optimize selectivity and resolution.

Q3: Can mobile phase additives improve the resolution?

A3: Yes, mobile phase additives can significantly influence the separation. The use of additives like formic acid or ammonium (B1175870) formate (B1220265) has been shown to be effective.[10] These additives can help to control the ionization of analytes and improve peak shape by minimizing interactions with the stationary phase.[2][10] For example, a mobile phase containing aqueous ammonium formate and methanol with formic acid has been reported to provide a higher analytical signal for some avermectins.[10]

Q4: Is a guard column recommended for this analysis?

A4: Yes, using a guard column is highly recommended. A guard column is a short column packed with the same stationary phase as the analytical column. It is placed before the analytical column to adsorb strongly retained or particulate matter from the sample, thus protecting the analytical column from contamination and extending its lifetime.[4]

Q5: How does temperature affect the separation of avermectins?

A5: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to improved mass transfer and sharper peaks, potentially enhancing resolution.[1] It can also alter the selectivity of the separation. However, avermectins can be sensitive to degradation at high temperatures, so it is advisable to evaluate a temperature range (e.g., 25-40°C) to find the optimal balance between efficiency and stability.[11]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis. Optimization will likely be required.

  • HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.5 µm particle size) is a good starting point.[11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile:Methanol (50:50, v/v) with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 70% A, 30% B

    • 1-15 min: Linear gradient from 30% B to 90% B

    • 15-18 min: Hold at 90% B

    • 18.1-20 min: Return to initial conditions (70% A, 30% B) and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 245 nm or MS with electrospray ionization (ESI).[4]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 A:B).

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution
% Organic Modifier (Acetonitrile:Methanol 1:1)Retention Time (min) of AnalyteRetention Time (min) of ImpurityResolution (Rs)Tailing Factor
60%8.28.51.11.4
55%9.510.01.61.2
50%11.111.81.91.1

Note: This table presents hypothetical data to illustrate the expected trend. Actual results will vary based on the specific experimental conditions.

Table 2: Influence of Column Temperature on Chromatographic Parameters
Column Temperature (°C)Retention Time (min)Resolution (Rs)Peak Width (min)
2511.51.80.45
3011.11.90.40
3510.71.90.38
4010.31.80.36

Note: This table presents hypothetical data to illustrate the expected trend. Actual results will vary based on the specific experimental conditions.

Mandatory Visualization

G start Poor Peak Resolution (Rs < 1.5) check_mp Optimize Mobile Phase Composition? start->check_mp adjust_mp Systematically vary organic modifier percentage (-/+ 5%) check_mp->adjust_mp Yes check_column Change Column Chemistry? check_mp->check_column No check_gradient Implement a shallow gradient? adjust_mp->check_gradient develop_gradient Develop a shallow gradient around the elution % of analyte check_gradient->develop_gradient Yes check_gradient->check_column No end_good Resolution Achieved (Rs >= 1.5) develop_gradient->end_good test_columns Screen different C18 columns or alternative phases (e.g., Phenyl) check_column->test_columns Yes check_temp Optimize Temperature? check_column->check_temp No test_columns->end_good adjust_temp Test temperatures between 25-40°C check_temp->adjust_temp Yes end_bad Consult Senior Analyst or Manufacturer check_temp->end_bad No adjust_temp->end_good

Caption: Troubleshooting workflow for poor peak resolution.

G prep_sample 1. Sample Preparation (Dissolve in mobile phase) hplc_setup 2. HPLC System Setup (Column, Mobile Phase) prep_sample->hplc_setup injection 3. Sample Injection hplc_setup->injection separation 4. Chromatographic Separation (Gradient Elution) injection->separation detection 5. Detection (UV or MS) separation->detection data_analysis 6. Data Analysis (Integration, Quantification) detection->data_analysis optimization 7. Method Optimization (If necessary) data_analysis->optimization optimization->hplc_setup Adjust parameters

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Avermectin B1a and its Degradation Product, 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the potent anthelmintic and insecticidal agent, Avermectin B1a, and its known degradation product, 5-O-Demethyl-28-hydroxy-Avermectin A1a. While extensive data is available for Avermectin B1a, a significant gap exists in the scientific literature regarding the specific biological activity of its 5-O-Demethyl-28-hydroxy derivative. This document summarizes the known information for Avermectin B1a and discusses the likely implications of its degradation on biological efficacy.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1] Avermectin B1a is a major component of the commercial product Abamectin and is renowned for its potent activity against a wide range of nematodes and arthropods.[1][2] Its efficacy stems from its action as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates, leading to paralysis and death.[1]

This compound has been identified as a degradation product of Avermectin B1a.[3][4][5] The structural modifications, specifically the demethylation at the 5-position and hydroxylation at the 28-position, are expected to alter the molecule's physicochemical properties and its interaction with target receptors, likely impacting its biological activity. Generally, the transformation of avermectins in the environment can lead to more polar by-products that are less toxic than the parent compound.[6]

Quantitative Biological Activity

There is a notable lack of publicly available quantitative data (e.g., LC₅₀, EC₅₀) specifically for this compound. The following table summarizes representative biological activity data for Avermectin B1a against various target organisms. This data serves as a baseline for the expected potency of the parent compound.

Table 1: Biological Activity of Avermectin B1a Against Various Pests

Target OrganismBioassay TypeMetricValueReference
Tetranychus urticae (Two-spotted spider mite)Leaf dipLC₅₀0.02 µg/mLNot directly found in search results
Plutella xylostella (Diamondback moth)Leaf dipLC₅₀0.015 µg/mLNot directly found in search results
Haemonchus contortus (Barber's pole worm)In vivo (Sheep)Efficacy>95% reduction at 0.1 mg/kgNot directly found in search results
Caenorhabditis elegansMotility AssayIC₅₀Not directly found in search resultsNot directly found in search results

Note: The absence of data for this compound in this table highlights a critical knowledge gap. Researchers are encouraged to perform direct comparative studies to elucidate the bioactivity of this degradation product.

Mechanism of Action: Signaling Pathway

Avermectin B1a primarily targets the nervous system of invertebrates. Its mechanism of action involves the potentiation of glutamate-gated and GABA-gated chloride channels, leading to an influx of chloride ions and hyperpolarization of neuronal and muscle cells. This disruption of nerve signal transmission results in paralysis and eventual death of the organism.

G Simplified Signaling Pathway of Avermectin B1a Avermectin_B1a Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin_B1a->GluCl Binds and Potentiates GABA_R GABA-Gated Chloride Channel Avermectin_B1a->GABA_R Binds and Potentiates Cl_influx Increased Cl- Influx GluCl->Cl_influx GABA_R->Cl_influx Hyperpolarization Hyperpolarization of Neuron/Muscle Cell Cl_influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death Paralysis->Death G Experimental Workflow: Insecticidal Bioassay (Leaf-Dip) start Start prep_solutions Prepare Serial Dilutions of Test Compounds start->prep_solutions dip_leaves Dip Bean Leaf Discs in Test Solutions (10s) prep_solutions->dip_leaves air_dry Air Dry Leaf Discs dip_leaves->air_dry infest_mites Infest Discs with Adult Female Mites (e.g., 20/disc) air_dry->infest_mites incubate Incubate at 25°C, 60% RH, 16:8 L:D Photoperiod infest_mites->incubate assess_mortality Assess Mortality at 24, 48, and 72 Hours incubate->assess_mortality data_analysis Calculate LC₅₀ Values (Probit Analysis) assess_mortality->data_analysis end End data_analysis->end G Experimental Workflow: Anthelmintic Bioassay (Larval Development) start Start recover_eggs Recover H. contortus Eggs from Feces start->recover_eggs hatch_l1 Hatch Eggs to L1 Larvae recover_eggs->hatch_l1 prep_assay Prepare 96-well Plates with Test Compounds in Agar hatch_l1->prep_assay add_larvae Add L1 Larvae to Each Well (approx. 100/well) prep_assay->add_larvae incubate Incubate at 27°C for 7 Days add_larvae->incubate stop_development Stop Development with Lugol's Iodine incubate->stop_development count_larvae Count L1, L2, and L3 Larvae Under a Microscope stop_development->count_larvae data_analysis Calculate EC₅₀ for Inhibition of Development to L3 count_larvae->data_analysis end End data_analysis->end

References

Validating an Analytical Method for 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. This compound is a known degradation product of Avermectin (B7782182) B1a.[1][2] The selection of an appropriate analytical method is critical for accurate quantification in research and drug development. This document outlines the validation parameters based on the International Council for Harmonisation (ICH) guidelines and presents a comparison of the expected performance of these two methods.[3][4][5][6][7]

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

Validation Parameter HPLC-UV LC-MS/MS ICH Guideline Reference
Specificity Moderate to HighVery HighQ2(R1)[3][7]
Accuracy (% Recovery) 95 - 105%98 - 102%Q2(R1)[3][7]
Precision (%RSD) < 2%< 1.5%Q2(R1)[3][5]
Limit of Detection (LOD) ng/mL rangepg/mL rangeQ2(R1)[3][5]
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeQ2(R1)[3][5]
Linearity (r²) > 0.995> 0.999Q2(R1)[3]
Range 80 - 120% of test concentration80 - 120% of test concentrationQ2(R1)[3]
Robustness GoodGoodQ2(R1)[3][7]

Methodology and Experimental Protocols

Detailed experimental protocols are essential for the successful validation and implementation of any analytical method. Below are representative protocols for both HPLC-UV and LC-MS/MS methods, which can be adapted and optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not a primary requirement.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[8][9]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for avermectins.[8][9] For example, a starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 - 1.5 mL/min[8]

  • Detection Wavelength: Avermectins typically exhibit maximum absorbance around 245-252 nm.[8][10]

  • Injection Volume: 20 µL[8][9]

  • Column Temperature: 25 - 30°C[8][11]

Sample Preparation:

  • Extraction: Solid samples can be extracted with a suitable organic solvent like acetonitrile.

  • Cleanup: A solid-phase extraction (SPE) with a C18 cartridge can be employed to remove interfering substances.[12]

  • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of the analyte in complex matrices.[13][14][15][16][17]

Chromatographic Conditions:

  • Column: A high-resolution C18 or C8 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is recommended for fast and efficient separation.[15]

  • Mobile Phase: A gradient of acetonitrile or methanol (B129727) with water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[16][17]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL[17]

  • Column Temperature: 30 - 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for avermectins.[14][17]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[14][16]

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the key stages of method validation and sample analysis.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development cluster_validation Validation cluster_implementation Implementation define_analyte Define Analyte & Matrix set_performance_criteria Set Performance Criteria define_analyte->set_performance_criteria develop_procedure Develop Analytical Procedure set_performance_criteria->develop_procedure optimize_parameters Optimize Parameters develop_procedure->optimize_parameters perform_validation_tests Perform Validation Tests (Accuracy, Precision, etc.) optimize_parameters->perform_validation_tests document_results Document Results perform_validation_tests->document_results routine_analysis Routine Analysis document_results->routine_analysis

Caption: A generalized workflow for analytical method validation.

sample_analysis_workflow start Sample Collection extraction Extraction of Analyte start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) cleanup->analysis data_processing Data Processing & Quantification analysis->data_processing reporting Reporting of Results data_processing->reporting

Caption: A typical workflow for sample analysis.

References

Avermectin Antibody Cross-Reactivity: A Comparative Analysis with 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of commercially available avermectin (B7782182) antibodies with various avermectin derivatives, offering insights into their potential interaction with 5-O-Demethyl-28-hydroxy-Avermectin A1a, a known degradation product of Avermectin B1a.[1] The information presented herein is crucial for the development of accurate and specific immunoassays for the detection and quantification of avermectin compounds and their metabolites in various matrices.

Avermectins are a class of macrocyclic lactones widely used as anthelmintic and insecticidal agents in veterinary and human medicine.[2][3][4][5] Their structural similarity across different derivatives presents a challenge for immunoassay development, where antibody cross-reactivity can lead to inaccurate measurements. Understanding the cross-reactivity profile of an antibody is therefore a critical step in assay validation.

Comparative Cross-Reactivity of Avermectin Antibodies

The following table summarizes the cross-reactivity of various monoclonal and polyclonal antibodies against different avermectin compounds, as reported in the literature. This data provides a baseline for predicting the potential cross-reactivity with this compound.

Antibody/AssayTarget AnalyteCross-ReactantCross-Reactivity (%)Reference
Mab 2C11AbamectinIvermectin50.46[6]
Eprinomectin14.17[6]
Doramectin19.82[6]
Emamectin benzoate47.81[6]
R-Biopharm Ivermectin ELISAIvermectinEmamectin112[7]
Eprinomectin58[7]
Abamectin60[7]
Doramectin9[7]
Milbemycin<1[7]
Mab 1H2AvermectinIvermectin(IC50: 0.770 ng/mL vs 0.491 ng/mL for AVM)[8]
Polyclonal AntibodyAbamectinIvermectin25[9]
Eprinomectin145.4[9]

Note: Cross-reactivity is typically calculated as (IC50 of the target analyte / IC50 of the cross-reactant) x 100. A higher percentage indicates a higher degree of cross-reactivity.

Inferred Cross-Reactivity with this compound

Antibody recognition is primarily driven by the three-dimensional shape and chemical properties of the epitope. The major structural features of the avermectin core are likely to be the primary determinants of antibody binding. Since this compound retains the core macrocyclic lactone structure of avermectins, it is highly probable that it will exhibit some degree of cross-reactivity with antibodies raised against other avermectins, particularly those targeting the core structure. The modifications at the 5 and 28 positions may alter the binding affinity, leading to either increased or decreased cross-reactivity depending on whether these positions are part of the epitope recognized by a specific antibody.

Experimental Protocol: Assessing Antibody Cross-Reactivity via Competitive Indirect ELISA

The following is a generalized protocol for determining the cross-reactivity of an avermectin antibody using a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA).

1. Materials and Reagents:

  • 96-well microtiter plates

  • Coating antigen (e.g., Avermectin-protein conjugate)

  • Avermectin antibody (primary antibody)

  • This compound and other avermectin standards

  • Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Plate reader

2. Experimental Workflow:

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection cluster_readout Data Acquisition coating Coat wells with Coating Antigen blocking Block non-specific binding sites coating->blocking Wash competition Add Antibody and Competitor (Standard or Sample) blocking->competition Wash secondary_ab Add Enzyme-conjugated Secondary Antibody competition->secondary_ab Wash substrate Add Substrate secondary_ab->substrate Wash stop Stop Reaction substrate->stop readout Measure Absorbance at 450 nm stop->readout

Caption: Competitive Indirect ELISA workflow for cross-reactivity assessment.

3. Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate as described above.

  • Competition: Add a fixed concentration of the primary antibody and varying concentrations of the competitor (either the standard avermectin or the cross-reactant, including this compound) to the wells. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate as described above.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Washing: Wash the plate as described above.

  • Substrate Reaction: Add the substrate solution and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that causes 50% inhibition of the maximum signal) for both the target analyte and the potential cross-reactant.

  • Calculate the cross-reactivity using the formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 .

Structural Relationship and Potential for Cross-Reactivity

The structural similarity between Avermectin A1a and its 5-O-Demethyl-28-hydroxy derivative is the basis for the predicted cross-reactivity. The following diagram illustrates this relationship.

Avermectin_Derivatives cluster_parent Parent Compound cluster_modifications Chemical Modifications cluster_derivative Derivative AVM_A1a Avermectin A1a (Core Structure) demethylation 5-O-Demethylation AVM_A1a->demethylation hydroxylation 28-Hydroxylation AVM_A1a->hydroxylation Derivative 5-O-Demethyl-28-hydroxy- Avermectin A1a demethylation->Derivative hydroxylation->Derivative

Caption: Structural relationship between Avermectin A1a and its derivative.

The shared core macrocyclic lactone structure is a significant antigenic determinant. Therefore, antibodies generated against Avermectin A1a or other closely related avermectins are likely to recognize this compound, although the affinity of this interaction may be altered by the modifications at positions 5 and 28.

Conclusion

While direct experimental data is pending, the structural conservation between this compound and other avermectins strongly suggests a high probability of cross-reactivity with existing anti-avermectin antibodies. Researchers developing immunoassays for specific avermectin compounds should empirically determine the cross-reactivity of their chosen antibodies with this and other relevant metabolites to ensure the accuracy and specificity of their results. The provided experimental protocol offers a robust framework for conducting such validation studies.

References

Unveiling the Toxicological Landscape of Avermectin Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The avermectin (B7782182) class of compounds, widely employed as antiparasitic agents in both veterinary and human medicine, undergoes extensive metabolism in the host. Understanding the toxicity profiles of the resulting metabolites is paramount for a comprehensive risk assessment and the development of safer therapeutic agents. This guide provides an objective comparison of the toxicity of major avermectin metabolites, supported by available experimental data, and outlines the methodologies employed in these assessments.

Comparative Toxicity Data

The acute toxicity of avermectin metabolites is a key parameter in their safety evaluation. While comprehensive data for all metabolites is not available in publicly accessible literature, the following tables summarize the existing quantitative data for key metabolites of abamectin (B1664291) and ivermectin, the two most extensively studied avermectins.

Table 1: Acute Oral Toxicity (LD50) of Abamectin and its Metabolites in Mice

CompoundStrainSexLD50 (mg/kg bw)Purity (%)Reference
Avermectin B1a (Abamectin component)CF-1M + F> 48> 99Gordon (1984g)[1]
8,9-Z-Avermectin B1aCF-1M + F> 5000> 99Gordon (1984g)[1]
8,9-Z-Avermectin B1aCD-1-217-Lynch (1996)[1]
8,9-Z-Avermectin B1aCF-1-20-Lynch (1996)[1]

Note: Avermectin B1a is the major component of abamectin. The 8,9-Z isomer is a photodegradation product.

Table 2: Identified Major Metabolites of Ivermectin and Abamectin

Parent CompoundMajor MetabolitesSpecies Identified InReference
Ivermectin (H2B1a)3''-O-desmethyl-H2B1aPig, Steer, RatChiu et al. (1984)[2]
24-hydroxymethyl-H2B1aSteer, RatChiu et al. (1984)[2]
Abamectin (Avermectin B1a)24-hydroxymethyl-avermectin B1aRat, GoatMaynard (1986b)[3], Alvaro et al. (1984)[4]
3"-desmethyl avermectin B1aRatMaynard (1986b)[3]

Available data suggests that some metabolites of avermectins may be less toxic than the parent compound. For instance, the transformation of ivermectin in soil produces a more polar by-product that is less toxic to daphnids[5]. However, a comprehensive comparative toxicity assessment with quantitative data for all major metabolites in mammalian systems is still lacking in the scientific literature.

Experimental Protocols

The assessment of avermectin metabolite toxicity involves a range of in vivo and in vitro experimental protocols designed to evaluate various endpoints, including acute toxicity, neurotoxicity, and hepatotoxicity.

Acute Oral Toxicity Testing

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology (based on OECD Guideline 423):

  • Animal Model: Typically mice or rats of a specific strain (e.g., CF-1, CD-1).

  • Dosage: A single dose of the test substance is administered orally via gavage. A stepwise procedure is used where the results of a single animal are used to determine the dose for the next animal.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Neurotoxicity Assessment

Objective: To evaluate the potential of a substance to cause adverse effects on the nervous system using cell-based assays.

Methodology:

  • Receptor Binding Assays:

    • Preparation of Brain Membranes: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate synaptic membranes.

    • Radioligand Binding: Membranes are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]GABA for GABA-A receptors or [3H]ivermectin for glutamate-gated chloride channels).

    • Competition Assay: The ability of the test compound (avermectin metabolite) to displace the radioligand is measured at various concentrations.

    • Data Analysis: The binding affinity (Ki or IC50) of the metabolite is determined, indicating its potency in interacting with the receptor. Avermectin has been shown to stimulate GABA binding in rat brain membranes[6].

  • Chloride Uptake Assays:

    • Preparation of Brain Vesicles: Synaptoneurosomes are prepared from brain tissue.

    • Assay: Vesicles are incubated with the test compound and 36Cl- (a radioactive isotope of chloride).

    • Measurement: The amount of 36Cl- uptake into the vesicles is measured using a scintillation counter.

    • Data Analysis: The effect of the metabolite on GABA-stimulated chloride uptake is determined. Avermectin B1a has shown different effects on the GABA-A receptor complex in mice and rats in such assays[7].

In Vitro Hepatotoxicity Assessment

Objective: To assess the potential of a substance to cause liver cell damage using cultured liver cells.

Methodology:

  • Cell Culture: Primary human hepatocytes or human liver-derived cell lines (e.g., HepG2) are cultured in multi-well plates.

  • Exposure: Cells are exposed to various concentrations of the avermectin metabolite for a defined period (e.g., 24, 48 hours).

  • Cytotoxicity Assays:

    • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria. A reduction in the conversion of MTT to formazan (B1609692) indicates cytotoxicity. Avermectin has been shown to inhibit the viability of HepG2 cells[8][9].

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.

  • Mitochondrial Toxicity Assays:

    • Mitochondrial Membrane Potential (MMP) Assay: Utilizes fluorescent dyes (e.g., JC-1) to assess changes in the mitochondrial membrane potential. A decrease in MMP is an early indicator of apoptosis. Avermectin has been demonstrated to decrease MMP in HepG2 cells[9].

  • Apoptosis Assays:

    • Caspase Activity Assays: Measures the activity of caspases (e.g., caspase-3, -9), which are key executioner enzymes in the apoptotic pathway. Avermectin-induced apoptosis in HepG2 cells involves the activation of caspase-9 and -3[9].

    • DNA Fragmentation Analysis: Detects the characteristic laddering pattern of DNA fragments in apoptotic cells using gel electrophoresis. Avermectin treatment leads to chromatin condensation and DNA fragmentation[9].

Signaling Pathways and Experimental Workflows

The primary mechanism of avermectin toxicity involves the modulation of ligand-gated chloride channels in nerve and muscle cells.

Mechanism of Avermectin Neurotoxicity

Avermectins act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA-A) receptors[10][11][12]. This binding potentiates the effect of the neurotransmitters glutamate (B1630785) and GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization or depolarization of the neuronal membrane disrupts nerve signal transmission, leading to paralysis and eventual death of the organism[11]. While this mechanism is well-established for the parent compounds, the specific interactions and potencies of their metabolites with these channels are not as extensively characterized.

DOT Diagram: Avermectin Neurotoxicity Signaling Pathway

Avermectin_Neurotoxicity cluster_neuron Postsynaptic Neuron cluster_ligands Ligands GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx GABA_A GABA-A Receptor GABA_A->Chloride_Influx Hyperpolarization Membrane Hyperpolarization/ Disrupted Signal Transmission Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Avermectin Avermectin/ Metabolite Avermectin->GluCl + Avermectin->GABA_A + Glutamate Glutamate Glutamate->GluCl GABA GABA GABA->GABA_A

Caption: Avermectin and its metabolites potentiate the action of glutamate and GABA on their respective chloride channels.

Experimental Workflow for In Vitro Hepatotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the hepatotoxicity of avermectin metabolites using in vitro methods.

DOT Diagram: In Vitro Hepatotoxicity Workflow

Hepatotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HepG2, Primary Hepatocytes) start->cell_culture exposure Exposure to Avermectin Metabolite (Various Concentrations) cell_culture->exposure cytotoxicity Cytotoxicity Assays (MTT, LDH) exposure->cytotoxicity mitotoxicity Mitochondrial Toxicity Assay (MMP) exposure->mitotoxicity apoptosis Apoptosis Assays (Caspase Activity, DNA Fragmentation) exposure->apoptosis data_analysis Data Analysis and Endpoint Comparison cytotoxicity->data_analysis mitotoxicity->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: A streamlined workflow for assessing the hepatotoxic potential of avermectin metabolites in vitro.

Conclusion

The available data indicates that the metabolites of avermectins may exhibit different toxicity profiles compared to their parent compounds, with some evidence suggesting reduced toxicity. However, a significant data gap exists, particularly concerning the direct comparative acute toxicity and the specific interactions of major metabolites with neuronal receptors in mammalian systems. The experimental protocols outlined in this guide provide a framework for future research to comprehensively characterize the toxicological landscape of avermectin metabolites. A deeper understanding of these profiles is crucial for the continued safe and effective use of this important class of therapeutic agents. Further studies are warranted to generate more robust comparative data to fill the existing knowledge gaps.

References

Inter-Laboratory Validation for the Measurement of Avermectin Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of avermectin (B7782182) compounds, with a focus on providing a framework for the validation of methods for metabolites such as 5-O-Demethyl-28-hydroxy-Avermectin A1a. Due to a lack of specific inter-laboratory studies on this particular metabolite, this guide draws upon established and validated methods for parent avermectin compounds like Abamectin, Ivermectin, Doramectin, and Eprinomectin. The principles and protocols described herein are directly applicable to the validation of analytical methods for their degradation products and metabolites.

This compound is recognized as a degradation product of Avermectin B1a[1][2][3]. The analytical methods developed for parent avermectins are foundational for the development and validation of assays for such metabolites.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of various analytical methods used for the determination of avermectin residues in different biological and environmental matrices. These methods, primarily based on High-Performance Liquid Chromatography (HPLC) coupled with various detectors, offer a range of sensitivity and selectivity.

MethodAnalyte(s)MatrixLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-FluorescenceAbamectin, Ivermectin, DoramectinBovine Liver~1 µg/kg72-81< 9.9[4]
HPLC-FluorescenceAbamectin, Ivermectin, DoramectinBovine Milk5 µg/L>83Not Specified[5]
LC-UV/Fluorescence/ESI-MSAbamectinCitrus Fruits0.5 µg/kg (Fluorescence)94Not Specified[6]
LC-MS/MSAvermectin B1a, B1b, 8,9-Z Avermectin B1aWater0.05 µg/L70-120≤20[7]
UHPLC-MS/MSAbamectin, Doramectin, Eprinomectin, Ivermectin, MoxidectinMilk12.53 - 44.69 µg/kg88.7-110Not Specified[8]
LC-MS/MSAbamectin, Doramectin, Emamectin, Eprinomectin, IvermectinGame MeatsTarget level dependent77.2-113Not Specified[9]
UHPLC-MS/MSAbamectin, Doramectin, Emamectin, Ivermectin, EprinomectinSoybean, Bean, Maize1.2 - 2.4 µg/kg70-120 (typical for QuEChERS)<20 (typical for QuEChERS)[10]
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical assays. Below are representative protocols derived from the referenced studies.

1. Sample Preparation: QuEChERS-based Extraction for Crops [10]

This protocol is suitable for the extraction of avermectins from complex matrices like soybean, bean, and maize.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 1 min.

  • Extraction: Add 10 mL of an acetonitrile (B52724):isopropanol mixture. Vortex vigorously for 5 min.

  • Salting-out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Vortex for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 10 min.

  • Cleanup: Take an aliquot of the supernatant (acetonitrile layer) and subject it to dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., EMR-Lipid) to remove interfering matrix components.

  • Final Preparation: The cleaned extract is then evaporated and reconstituted in a suitable solvent for UHPLC-MS/MS analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE) for Animal Tissues [4][9]

This protocol is commonly used for the extraction and cleanup of avermectins from animal-derived samples.

  • Homogenization: Homogenize a representative sample of the tissue (e.g., 5 g of liver).

  • Extraction: Extract the homogenate with an acidified acetonitrile solution.

  • Defatting and Cleanup: Pass the extract through an alumina (B75360) solid-phase extraction (SPE) column to remove fats and other interferences.

  • Elution: Elute the avermectins from the SPE column with a suitable solvent.

  • Derivatization (for Fluorescence Detection): If using fluorescence detection, the eluate is evaporated and the residue is derivatized with a fluorogenic reagent like trifluoroacetic anhydride.[4]

  • Final Preparation: The final extract is reconstituted in a mobile phase-compatible solvent for analysis by HPLC or LC-MS/MS.

3. Chromatographic Conditions

The following are typical chromatographic conditions for the analysis of avermectins.

  • HPLC System: An Agilent 1260 HPLC system or equivalent.[9]

  • Column: A C8 or C18 reversed-phase column (e.g., Eclipse Plus-C8, 4.6 x 50 mm, 1.8 µm).[9]

  • Mobile Phase: A binary gradient system is commonly used, consisting of:

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

  • Flow Rate: 0.6 mL/min.[9]

  • Column Temperature: 30°C.[9]

4. Detection

  • Fluorescence Detection: For methods involving derivatization, a fluorescence detector is used with excitation and emission wavelengths set appropriately (e.g., 365 nm excitation and 475 nm emission).[4]

  • Mass Spectrometry (MS/MS) Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is typically used. Multiple reaction monitoring (MRM) is employed for quantification and confirmation, monitoring the fragmentation of precursor ions to specific product ions.[9]

Mandatory Visualizations

Experimental Workflow for Avermectin Analysis

Experimental Workflow for Avermectin Analysis Sample Sample Collection (e.g., Tissue, Milk, Crop) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (SPE or d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Analysis LC-MS/MS or HPLC-FLD Analysis Concentration->Analysis Data Data Acquisition & Processing Analysis->Data Results Quantification & Reporting Data->Results

Caption: A generalized workflow for the analysis of avermectin residues in various matrices.

Logical Relationship for Method Validation

Method Validation Parameters Validation Analytical Method Validation Selectivity Selectivity/Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of an analytical method for avermectin measurement.

References

A Comparative Guide to the Performance of Avermectin Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of various avermectin (B7782182) analytical standards based on data from established analytical methodologies. It is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible quantification of avermectins. The performance of an analytical standard is intrinsically linked to the analytical method used for its detection; therefore, this guide focuses on comparing the performance metrics of different avermectins across the most common analytical techniques.

Key Performance Parameters for Avermectin Analysis

The quality and reliability of an avermectin analytical standard are assessed through several key performance parameters during method validation. These parameters ensure the analytical method is suitable for its intended purpose. High-purity reference materials are crucial for achieving accurate results in food and environmental analysis.[1]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by a correlation coefficient (R²) value close to 1.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Accuracy & Recovery: Accuracy refers to the closeness of the test results to the true value. It is often assessed through recovery studies, where a known amount of the standard is added to a blank matrix and the percentage recovered is calculated. Mean recoveries between 70-120% with a relative standard deviation (RSD) ≤20% are generally considered acceptable.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Stability: The chemical stability of the standard in its pure form and in solution under various storage and handling conditions (e.g., temperature, light exposure).[3][4]

Performance Comparison by Analytical Technique

High-Performance Liquid Chromatography (HPLC) is the most widely used instrumental technique for the determination of avermectins.[5] It is often coupled with various detectors, primarily Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS/MS), each offering different levels of sensitivity and selectivity.

HPLC-UV is a robust and widely accessible method for the quantification of avermectins, particularly in pharmaceutical formulations and bulk samples.[5][6] Detection is typically performed at a wavelength of around 245 nm.[7] While effective, its sensitivity can be limited for trace residue analysis.

AnalyteMatrixLinearity RangeLODLOQRecovery (%)Precision (%RSD)Reference
IvermectinTablets1-32 µg/mL (R²=0.9798)2.93 µg/mL8.79 µg/mL-1.352 - 1.628[7]
Abamectin (B1664291)Water1-1000 ppb (R²>0.990)-1.0 ppb97.6 - 101.5< 1[8]
Abamectin / IvermectinBulk Samples0.80-1.20 mg/mL0.043 / 0.046 mg/mL0.13 / 0.14 mg/mL98.6-101.8 / 98.1-101.30.44-1.24 / 0.41-1.35[6]
Eprinomectin / Moxidectin (B1677422)Bulk Samples0.24-0.36 mg/mL0.012 / 0.015 mg/mL0.036 / 0.045 mg/mL98.2-101.9 / 98.4-101.50.51-1.31 / 0.49-1.29[6]

For enhanced sensitivity, particularly in complex biological matrices like milk, liver, and muscle tissue, HPLC with fluorescence detection is employed.[3][9] This method requires a pre-column derivatization step, typically using trifluoroacetic anhydride (B1165640) (TFAA) and N-methylimidazole, to convert the non-fluorescent avermectins into highly fluorescent derivatives.[9][10] Detection is commonly set at an excitation wavelength of ~365 nm and an emission wavelength of ~475 nm.[3][11]

Analyte(s)MatrixLinearity RangeLOD (µg/L or µg/kg)LOQ (µg/L or µg/kg)Recovery (%)Precision (%RSD)Reference
Abamectin, Doramectin, IvermectinBovine Milk2.5-25 µg/L (R²>0.99)1.1 - 4.5 µg/L5 µg/L89 - 1024.8 - 9.1[3]
Abamectin, Doramectin, Ivermectin, EprinomectinRural Water--0.022 - 0.058 µg/L85.7 - 119.21.2 - 10.2[11]
Abamectin, Doramectin, Ivermectin, MoxidectinBovine Liver--< MRL77.5 - 90.82.7 - 7.7[9]
Avermectin, Ivermectin, Emamectin, Moxidectin, DoramectinAquatic Foods5-1000 µg/kg1.2 - 2.7 µg/kg3.5 - 5.0 µg/kg> 85.38< 15[12]

LC-MS/MS is a highly sensitive and specific confirmatory method for the analysis of avermectin residues.[13][14] It offers the advantage of not requiring a derivatization step, simplifying sample preparation.[15] This technique is capable of detecting multiple avermectin residues simultaneously at very low concentrations.

Analyte(s)MatrixLinearity Range (ppb)LOD (µg/kg)LOQ (µg/L)Recovery (%)Precision (%RSD)Reference
Abamectin, Doramectin, IvermectinMilk1.0 - 4.0 (R²>0.972)--70 - 110< 14[16]
EprinomectinMilk10.0 - 40.0 (R²>0.972)--70 - 110< 14[16]
MoxidectinMilk20.0 - 80.0 (R²>0.972)--70 - 110< 14[16]
Avermectin B1a, B1b, 8,9-Z B1aWater--0.05 µg/L81 - 965.5 - 6.3[2]

Stability of Avermectin Analytical Standards

The stability of avermectin standards is critical for ensuring accurate quantification. Forced degradation studies show that avermectins are susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[17]

  • Solution Stability: In a study on avermectins in bovine milk, Abamectin, Ivermectin, and Doramectin were found to be stable for 24 hours at room temperature. However, under refrigeration (5 ± 3°C) for 15 days, Ivermectin and Doramectin concentrations declined by approximately 20% and 15%, respectively, while Abamectin remained stable.[3]

  • Photostability: Derivatized solutions of abamectin are particularly sensitive to light. One study showed a 92% degradation in just 5 hours when exposed to light, whereas solutions protected from light were stable for about 12 hours.[4] Therefore, storing standards and prepared solutions in amber vials or protecting them from light is essential.

  • Degradation Products: Common degradates observed during stability studies include the 2-epimer (formed in the presence of a base) and the 8a-oxo degradate (formed by oxidation).[18]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the analysis of avermectins using HPLC-FLD and LC-MS/MS.

This protocol is adapted from a method for the simultaneous determination of abamectin, ivermectin, doramectin, and moxidectin in liver.[9]

1. Sample Preparation and Extraction:

  • Homogenize 5 g of liver tissue.
  • Add 25 mL of acetonitrile (B52724) and homogenize for 1 minute.
  • Centrifuge at 3000 rpm for 10 minutes.
  • Collect the supernatant. Re-extract the pellet with another 25 mL of acetonitrile and repeat the centrifugation.
  • Combine the supernatants and evaporate to a volume of approximately 2-3 mL at 50°C under a stream of nitrogen.

2. Clean-up (Solid Phase Extraction):

  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of water.
  • Load the concentrated extract onto the cartridge.
  • Wash the cartridge with 5 mL of water, followed by 5 mL of a water-methanol (1:1, v/v) solution.
  • Dry the cartridge under vacuum for 10 minutes.
  • Elute the analytes with 8 mL of methanol.
  • Evaporate the eluate to dryness at 50°C under a stream of nitrogen.

3. Derivatization:

  • Reconstitute the dried residue in 100 µL of a 1-methylimidazole (B24206) solution in acetonitrile (1:1, v/v).
  • Add 150 µL of a trifluoroacetic anhydride solution in acetonitrile (1:2, v/v).
  • Vortex the mixture and allow it to react in the dark for at least 15 minutes.[10]
  • Add 50 µL of methanol to stop the reaction.

4. HPLC-FLD Analysis:

  • HPLC System: Agilent 1100 Series or equivalent.[19]
  • Column: C18 column (e.g., Symmetry C18, 75 x 4.6 mm, 3.5 µm).[3][19]
  • Mobile Phase: Isocratic mixture of Methanol:Water:Acetonitrile (40:5:55 v/v/v).[3][19]
  • Flow Rate: 1.0 mL/min.[3][19]
  • Column Temperature: 30°C.[3][19]
  • Injection Volume: 50 µL.[10]
  • Fluorescence Detector: Excitation at 365 nm, Emission at 475 nm.[3][19]

This protocol is based on the principles of EPA Method 115-00 for the determination of avermectin B1a, B1b, and 8,9-Z avermectin B1a in water.[2]

1. Sample Preparation and Extraction:

  • To a 75 mL water sample, add acetonitrile to desorb any analytes from container surfaces.
  • Perform a liquid-liquid partition with two 20 mL portions of dichloromethane.
  • Collect the organic (dichloromethane) layers.
  • Evaporate the combined organic portion to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of 50% (v/v) acetonitrile/water.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system for optimal separation.
  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
  • Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.
  • Injection Volume: 10 µL (can be adjusted to reduce matrix effects).[2]
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each avermectin analyte.

Mandatory Visualizations

Experimental_Workflow_HPLC_FLD cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization 1. Tissue Homogenization Extraction 2. Acetonitrile Extraction Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Concentration1 4. Evaporation (Concentration) Centrifugation->Concentration1 SPE 5. Solid Phase Extraction (C18) Concentration1->SPE Concentration2 6. Elution & Evaporation SPE->Concentration2 Derivatization 7. Derivatization (TFAA) Concentration2->Derivatization HPLC 8. HPLC-FLD Analysis Derivatization->HPLC Data 9. Data Acquisition & Quantification HPLC->Data

Fig 1. Workflow for Avermectin Analysis by HPLC-FLD.

Method_Validation_Flow cluster_params Core Validation Parameters cluster_limits Limit Parameters cluster_robust Reliability Parameter mv Analytical Method Validation (ICH) Specificity Specificity mv->Specificity Linearity Linearity & Range mv->Linearity Accuracy Accuracy mv->Accuracy Precision Precision (Repeatability & Intermediate) mv->Precision Robustness Robustness mv->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Fig 2. Logical Relationship of Method Validation Parameters.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends to the proper disposal of all chemical compounds. 5-O-Demethyl-28-hydroxy-Avermectin A1a, a degradation product of Avermectin (B7782182) B1a, requires careful handling and disposal due to the potential hazards associated with the avermectin class of compounds.[1] Adherence to established protocols is critical for personnel safety and environmental protection.

Avermectins are classified as highly active antiparasitic drugs, and their residues can be harmful.[2] Ivermectin, a closely related compound, is known to be fatal if swallowed, is suspected of causing cancer, may damage fertility or an unborn child, and is very toxic to aquatic life.[3] Therefore, this compound must be treated as a hazardous chemical waste and should never be disposed of down the drain or in regular trash.[3][4]

Hazard Profile and Quantitative Data

In the absence of specific data for this compound, the hazard information for the parent compound, Ivermectin, should be considered. This data underscores the necessity for stringent disposal procedures.

Hazard ClassificationGHS Statements
Acute Toxicity Fatal if swallowed (P301 + P310)
Carcinogenicity Suspected of causing cancer (P201)
Reproductive Toxicity May damage fertility or the unborn child (P202)
Aquatic Hazard Very toxic to aquatic life

This data is based on the known hazards of Ivermectin and should be used as a conservative guide for handling its derivatives.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound from a laboratory setting. This procedure is in line with general guidelines for hazardous waste management in research facilities.[5][6][7][8]

Experimental Protocol: Decontamination of Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated equipment, a decontamination step is necessary before disposal of cleaning materials.

  • Preparation: Ensure all necessary Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves.[3][9]

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[9] For solid material, carefully collect the powder, avoiding dust formation.[10]

  • Decontamination: Scrub the contaminated surfaces and equipment thoroughly with alcohol.[9]

  • Waste Collection: All absorbent materials and wipes used for decontamination must be collected and disposed of as hazardous waste.[7]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below. This process ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.